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  • Product: 3-Bromo-2,5-difluorophenol
  • CAS: 1783357-67-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Bromo-2,5-difluorophenol (CAS 1783357-67-4)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 3-Bromo-2,5-diflu...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 3-Bromo-2,5-difluorophenol. As a key building block in medicinal chemistry and materials science, a thorough understanding of this compound's characteristics is essential for its effective utilization.

Core Properties and Identification

3-Bromo-2,5-difluorophenol is a halogenated aromatic compound with the CAS number 1783357-67-4. Its structure, featuring a bromine atom and two fluorine atoms on a phenol ring, imparts unique reactivity and makes it a valuable intermediate in organic synthesis.

Table 1: Physicochemical and Identification Properties of 3-Bromo-2,5-difluorophenol

PropertyValueSource
CAS Number 1783357-67-4[1][2]
Molecular Formula C₆H₃BrF₂O[1]
Molecular Weight 208.99 g/mol [1]
Purity Typically ≥97%[3]
Appearance Not specified in available literature
Melting Point No data available[3]
Boiling Point No data available[2]
Solubility No data available
InChI InChI=1S/C6H3BrF2O/c7-4-1-3(8)2-5(10)6(4)9/h1-2,10H[3]
InChIKey OJPJPHFMKZULBS-UHFFFAOYSA-N[3]
SMILES BrC1=CC(=CC(=C1F)O)F[3]

Spectroscopic Data

While specific experimental spectra for 3-Bromo-2,5-difluorophenol are not widely published, chemical suppliers indicate that NMR, HPLC, and LC-MS data are typically available upon request with a batch-specific Certificate of Analysis.[1] Researchers should consult the supplier for detailed analytical data for the specific batch they are using.

Synthesis of 3-Bromo-2,5-difluorophenol

A common strategy for the synthesis of substituted phenols involves the diazotization of the corresponding aniline, followed by hydrolysis. Another approach is the hydrolysis of a suitable aryl halide.

Proposed Synthetic Pathway: Diazotization of 3-Bromo-2,5-difluoroaniline

This multi-step process is a widely used and scalable method for the preparation of phenols from anilines.

Step 1: Diazotization

3-Bromo-2,5-difluoroaniline is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., sulfuric acid or hydrochloric acid), at low temperatures (0-5 °C). This reaction converts the primary amine into a diazonium salt.

Step 2: Hydrolysis

The resulting diazonium salt is then hydrolyzed, usually by heating the aqueous solution. The diazonium group is an excellent leaving group (as nitrogen gas) and is replaced by a hydroxyl group to yield the desired 3-Bromo-2,5-difluorophenol.

Synthesis of 3-Bromo-2,5-difluorophenol cluster_start Starting Material cluster_reagents1 Step 1: Diazotization cluster_intermediate Intermediate cluster_reagents2 Step 2: Hydrolysis cluster_product Final Product start 3-Bromo-2,5-difluoroaniline reagents1 NaNO₂, H₂SO₄ 0-5 °C intermediate 3-Bromo-2,5-difluorobenzenediazonium salt reagents1->intermediate Forms diazonium salt reagents2 H₂O, Δ product 3-Bromo-2,5-difluorophenol reagents2->product Hydrolyzes to phenol

Caption: Proposed synthesis of 3-Bromo-2,5-difluorophenol via diazotization.

Reactivity and Potential Applications

The unique arrangement of the hydroxyl, bromo, and fluoro substituents on the aromatic ring of 3-Bromo-2,5-difluorophenol governs its reactivity and makes it a versatile building block in organic synthesis.

Reactivity of the Functional Groups
  • Phenolic Hydroxyl Group: The hydroxyl group can undergo O-alkylation, O-acylation, and etherification reactions. Its acidity is influenced by the electron-withdrawing effects of the halogen substituents.

  • Bromo Group: The bromine atom is a key functional group for cross-coupling reactions. It can readily participate in reactions such as:

    • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds.

    • Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

    • Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form C-C bonds.

    • Heck Reaction: Palladium-catalyzed reaction with alkenes.

  • Fluoro Groups: The fluorine atoms are generally unreactive under standard cross-coupling conditions, making them valuable for introducing fluorine into target molecules. The presence of fluorine can significantly impact the biological activity and physicochemical properties of a molecule, such as metabolic stability and binding affinity.[4]

Reactivity of 3-Bromo-2,5-difluorophenol cluster_reactions Potential Reactions cluster_products Resulting Structures A 3-Bromo-2,5-difluorophenol B Suzuki Coupling (C-C bond formation) A->B [Pd], Base R-B(OH)₂ C Buchwald-Hartwig Amination (C-N bond formation) A->C [Pd], Base R₂NH D Etherification (O-alkylation) A->D Base, R-X E Sonogashira Coupling (C-C bond formation) A->E [Pd], Cu(I), Base R-C≡CH P1 Aryl-substituted difluorophenol B->P1 P2 Amino-substituted difluorophenol C->P2 P3 Difluorophenyl ether D->P3 P4 Alkynyl-substituted difluorophenol E->P4

Caption: Key reaction pathways for 3-Bromo-2,5-difluorophenol.

Applications in Drug Discovery and Materials Science

3-Bromo-2,5-difluorophenol is primarily utilized as an intermediate in the synthesis of more complex molecules.[1] Its applications are found in:

  • Pharmaceutical Intermediates: As a building block for the synthesis of active pharmaceutical ingredients (APIs). The incorporation of the bromo-difluorophenol moiety can be a key step in the development of new therapeutic agents.

  • Coupling Reactions: Its utility in a variety of cross-coupling reactions makes it a valuable tool for medicinal chemists to create diverse libraries of compounds for screening.[1]

  • Functional Material Synthesis: The unique electronic properties conferred by the halogen atoms make this compound a candidate for the synthesis of novel organic electronic materials, liquid crystals, and polymers.[5]

Safety and Handling

A complete, verified Safety Data Sheet (SDS) for 3-Bromo-2,5-difluorophenol is not publicly available. However, based on data for analogous compounds and supplier information, the following hazards are likely associated with this chemical:

Table 2: GHS Hazard Statements

Hazard CodeStatement
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Source:[2] (Note: These are general hazard statements for this class of compounds and a specific SDS should be consulted)

Recommended Handling Precautions:

  • Work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[2]

Conclusion

3-Bromo-2,5-difluorophenol is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its trifunctional nature allows for selective transformations at the hydroxyl and bromo positions, while the fluoro groups can enhance the properties of the final products. Although detailed experimental data for some of its physical properties are lacking in the public domain, its reactivity can be reliably predicted based on the known chemistry of its functional groups. As with any chemical, proper safety precautions should be strictly followed during its handling and use.

References

Sources

Exploratory

A Comprehensive Technical Guide to 3-Bromo-2,5-difluorophenol for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of 3-Bromo-2,5-difluorophenol in Modern Chemistry In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Bromo-2,5-difluorophenol in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating a compound's physicochemical and biological properties. 3-Bromo-2,5-difluorophenol (CAS No. 1783357-67-4) emerges as a pivotal building block, offering a unique combination of reactive sites that empower chemists to construct complex molecular architectures with high precision. This technical guide provides an in-depth analysis of 3-Bromo-2,5-difluorophenol, from its fundamental chemical characteristics and reliable suppliers to its synthesis and critical applications, particularly in the realm of medicinal chemistry.

Physicochemical Properties and Structural Attributes

3-Bromo-2,5-difluorophenol is a trifunctional aromatic compound featuring a hydroxyl group, a bromine atom, and two fluorine atoms arranged in a specific substitution pattern on the benzene ring. This distinct arrangement imparts a unique reactivity profile, making it a valuable intermediate in multi-step organic synthesis.

PropertyValueSource
CAS Number 1783357-67-4,
Molecular Formula C₆H₃BrF₂O
Molecular Weight 208.99 g/mol
Purity Typically ≥98%
Storage Inert atmosphere, room temperature.[1]

The interplay of the electron-withdrawing fluorine atoms and the hydroxyl group influences the acidity of the phenol and the reactivity of the aromatic ring towards electrophilic and nucleophilic substitution. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions.

Caption: Chemical structure of 3-Bromo-2,5-difluorophenol.

Commercial Availability: A Survey of Key Suppliers

For researchers and development professionals, securing a reliable source of high-purity starting materials is paramount. The following table provides a list of vendors for 3-Bromo-2,5-difluorophenol, compiled from available online catalogs. It is recommended to contact the suppliers directly for the most current information on purity, availability, and pricing.

SupplierProduct NumberPurityAvailable Quantities
Aromsyn Co.,Ltd. AS09054NLT 98%Gram to kilogram scale[2]
BLD Pharm BD119448---Inquire
Amadis Chemical A114336297%1g

Synthetic Pathways: A Plausible Route to 3-Bromo-2,5-difluorophenol

Step 1: Bromination of 2,5-difluorophenol

This step involves the electrophilic aromatic substitution of 2,5-difluorophenol. The hydroxyl group is a strong activating group, directing the incoming electrophile (bromine) to the ortho and para positions. Due to the substitution pattern, the bromine is expected to add at the C3 position.

Synthesis_Step1 start 2,5-Difluorophenol reagents Br₂ Solvent (e.g., CCl₄ or CH₂Cl₂) Room Temperature start->reagents product 3-Bromo-2,5-difluorophenol reagents->product

Caption: Proposed bromination of 2,5-difluorophenol.

Experimental Protocol (Representative):

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1 equivalent of 2,5-difluorophenol in a suitable anhydrous solvent (e.g., carbon tetrachloride or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add a solution of 1 equivalent of bromine in the same solvent from the dropping funnel with constant stirring. The reaction is typically exothermic.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench any excess bromine with a saturated solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 3-Bromo-2,5-difluorophenol.

Applications in Drug Discovery and Organic Synthesis

The strategic placement of three distinct functional groups makes 3-Bromo-2,5-difluorophenol a highly versatile building block in medicinal chemistry and organic synthesis.[6][7]

A Versatile Scaffold for Cross-Coupling Reactions

The bromine atom on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound.[8] This is a powerful method for synthesizing biaryl structures, which are common motifs in pharmaceuticals.

Suzuki_Coupling start 3-Bromo-2,5-difluorophenol reagents R-B(OH)₂ Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) start->reagents product 3-Aryl-2,5-difluorophenol reagents->product

Caption: Suzuki-Miyaura coupling of 3-Bromo-2,5-difluorophenol.

  • Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine.[9][10] This is a crucial transformation for the synthesis of anilines and their derivatives, which are prevalent in many biologically active compounds.

Buchwald_Hartwig_Amination start 3-Bromo-2,5-difluorophenol reagents R₂NH Pd Catalyst & Ligand Base (e.g., NaOtBu) start->reagents product 3-(Dialkylamino)-2,5-difluorophenol reagents->product

Caption: Buchwald-Hartwig amination of 3-Bromo-2,5-difluorophenol.

Modulation of Physicochemical Properties

The fluorine atoms in 3-Bromo-2,5-difluorophenol can significantly influence the properties of molecules derived from it. The introduction of fluorine can:

  • Enhance Metabolic Stability: Fluorine atoms can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

  • Improve Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

  • Modulate Lipophilicity: The strategic placement of fluorine can alter a molecule's lipophilicity, which is a critical parameter for drug absorption and distribution.

Safety and Handling

Based on the information provided by suppliers, 3-Bromo-2,5-difluorophenol should be handled with care.[1] The following hazard statements have been associated with this compound:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical and to work in a well-ventilated laboratory with appropriate personal protective equipment (PPE).

Conclusion

3-Bromo-2,5-difluorophenol is a valuable and versatile building block for organic synthesis, particularly in the fields of drug discovery and materials science. Its unique combination of a reactive hydroxyl group, a bromine atom amenable to cross-coupling reactions, and two fluorine atoms for modulating molecular properties makes it an attractive starting material for the synthesis of novel and complex molecules. This guide has provided a comprehensive overview of its properties, suppliers, plausible synthesis, and key applications, offering a solid foundation for researchers and developers to leverage the potential of this important chemical intermediate.

References

  • Google Patents. (n.d.). Preparation method of 3, 5-difluorophenol.
  • Patsnap. (n.d.). Preparation method of 3, 5-difluorophenol. Eureka. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol.
  • PubMed Central. (n.d.). Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 3, 5-difluorophenol. Eureka. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluorophenol. Retrieved from [Link]

  • MDPI. (2021, October 13). Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. Retrieved from [Link]

  • ResearchGate. (2018, April 13). (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]

  • PubMed Central. (n.d.). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Retrieved from [Link]

  • PubMed. (2018, May 15). Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • PubMed. (2018, August 22). Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2017, October 16). (PDF) Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Retrieved from [Link]

  • University of York. (2023, September 19). Design, Synthesis and Applications of Three-Dimensional Building Blocks for Fragment-Based Drug Discovery. Retrieved from [Link]

  • ChemRxiv. (2024, May 23). Modular Synthetic Platform for Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-bromo-2-fluorobenzene. Retrieved from [Link]

  • MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]

  • YouTube. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 25). Precision in Synthesis: Utilizing 2-Bromo-5-chloro-1,3-difluorobenzene for Cross-Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (2021, December 3). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]

Sources

Foundational

Strategic Isomerism in Fluorinated Scaffolds: 3-Bromo vs. 4-Bromo-2,5-Difluorophenol

This guide provides an in-depth technical analysis of the structural, synthetic, and functional divergences between 3-Bromo-2,5-difluorophenol and 4-Bromo-2,5-difluorophenol . Executive Summary In medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the structural, synthetic, and functional divergences between 3-Bromo-2,5-difluorophenol and 4-Bromo-2,5-difluorophenol .

Executive Summary

In medicinal chemistry and agrochemical design, the positional isomerism of halogens on a fluorinated phenol core dictates not just synthetic accessibility, but also metabolic stability, pKa, and vectorality in structure-activity relationship (SAR) studies.

  • 4-Bromo-2,5-difluorophenol (The "Linear" Isomer): This is the kinetic and thermodynamic product of direct electrophilic substitution. It is a commodity chemical used for linear chain extension.

  • 3-Bromo-2,5-difluorophenol (The "Bent" Isomer): This is a "privileged" scaffold. Accessing the C3 position requires overcoming the natural directing effects of the phenol and fluorine groups, often necessitating multi-step sequences (e.g., Sandmeyer or Directed ortho-Metalation). It is critical for creating non-linear molecular geometries and inducing specific conformational locks.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

The following table summarizes the core physical distinctions. Note the significant difference in commercial availability and CAS registration, reflecting the synthetic difficulty.

Feature4-Bromo-2,5-difluorophenol 3-Bromo-2,5-difluorophenol
Structure Para-bromo (relative to OH)Meta-bromo (relative to OH)
CAS Number 486424-36-6 1783357-67-4
Molecular Weight 208.99 g/mol 208.99 g/mol
Acidity (Predicted pKa) ~7.8 - 8.2~7.5 - 7.9 (Slightly more acidic)
Electronic Character Br is flanked by H and F.Br is "sandwiched" between F and H.
Primary Utility Linear coupling, standard bioisostere.Conformational restriction, PROTAC linkers.
Structural Visualization
  • 4-Bromo: The bromine is para to the hydroxyl. This creates a linear axis of functionalization (

    
    ).
    
  • 3-Bromo: The bromine is meta to the hydroxyl and ortho to a fluorine. This creates a crowded, "kinked" substitution pattern (

    
    ).
    

Synthetic Divergence: The "Easy" vs. "Hard" Route

The primary technical differentiator is synthetic access. The directing effects of the hydroxyl group (+M, activating) and the fluorine atoms (-I/+M, deactivating but ortho/para directing) create a conflict that favors the 4-isomer.

Mechanism of Selectivity
  • Direct Bromination (Favors 4-Br):

    • The

      
       group at C1 strongly activates positions C2, C4, and C6.
      
    • C2 is blocked by Fluorine.

    • C4 is sterically accessible and electronically activated.

    • C6 is activated but sterically more crowded (flanked by OH and F at C5).

    • Result: Electrophilic aromatic substitution (

      
      ) exclusively yields the 4-bromo isomer.
      
  • The "Forbidden" C3 Position (3-Br):

    • The C3 position is meta to the strongest activator (OH), making it electronically deactivated toward electrophilic attack.

    • To install a bromine at C3, one must bypass these natural electronic preferences, typically via a Sandmeyer reaction (from 3-amino-2,5-difluorophenol) or Directed ortho-Metalation (DoM) .

Pathway Diagram (DOT)

SynthesisPathways Start 2,5-Difluorophenol DirectBr Direct Bromination (Br2, Acid) Start->DirectBr Electrophilic Subst. Prod4 4-Bromo-2,5-difluorophenol (Major Product) DirectBr->Prod4 Regioselective (Para) Aniline 3-Amino-2,5-difluorophenol (Precursor) Diazo Diazonium Salt (NaNO2, H2SO4) Aniline->Diazo Diazotization Sandmeyer Sandmeyer Reaction (CuBr) Diazo->Sandmeyer Substitution Prod3 3-Bromo-2,5-difluorophenol (Target Isomer) Sandmeyer->Prod3 Regiocontrolled

Caption: Divergent synthetic pathways. The 4-bromo isomer is accessible via direct halogenation, whereas the 3-bromo isomer requires pre-functionalized aniline precursors and diazonium chemistry.

Spectroscopic Characterization (NMR Logic)[6]

Distinguishing these isomers via


 NMR is straightforward if one analyzes the coupling constants (

) and splitting patterns.
4-Bromo-2,5-difluorophenol
  • Protons: Located at C3 and C6.

  • Relationship: These protons are para to each other.

  • Coupling:

    • 
      : Negligible (~0 Hz).
      
    • Pattern: Two distinct doublets of doublets (dd). Each proton couples primarily to its adjacent fluorine (

      
       or 
      
      
      
      ).
    • Key Feature: Absence of significant proton-proton splitting.

3-Bromo-2,5-difluorophenol[4][5][6][7][8][9][10][11]
  • Protons: Located at C4 and C6.

  • Relationship: These protons are meta to each other.

  • Coupling:

    • 
      : Distinct meta-coupling (
      
      
      
      Hz).
    • Pattern: Two doublets of doublets (dd) where the fine splitting of the meta-coupling is visible.

    • Key Feature: Presence of

      
       coupling.
      

Experimental Protocols

Protocol A: Synthesis of 4-Bromo-2,5-difluorophenol (Direct Bromination)

This protocol utilizes the activating nature of the phenol to drive regioselectivity.

  • Setup: Charge a 250 mL round-bottom flask with 2,5-difluorophenol (10.0 mmol, 1.30 g) and dichloromethane (DCM, 50 mL). Cool to 0°C.[1]

  • Addition: Add a solution of Bromine (

    
    , 10.5 mmol) in DCM (10 mL) dropwise over 30 minutes. The solution will turn reddish-brown.
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[2]

  • Quench: Add saturated aqueous sodium thiosulfate (

    
    ) to neutralize excess bromine (color change from red to clear/yellow).
    
  • Workup: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from hexanes to yield white needles.

    • Expected Yield: 85-92%.

    • Validation:

      
       NMR shows para-proton pattern (no meta coupling).
      
Protocol B: Synthesis of 3-Bromo-2,5-difluorophenol (Sandmeyer Route)

This protocol is required when the 3-position is targeted, using an aniline precursor.

  • Diazotization:

    • Dissolve 3-amino-2,5-difluorophenol (5.0 mmol) in 15% aqueous

      
       (20 mL).
      
    • Cool to -5°C (ice/salt bath).

    • Add Sodium Nitrite (

      
      , 5.5 mmol) in water (5 mL) dropwise, maintaining temp < 0°C. Stir for 30 min.
      
  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of Copper(I) Bromide (CuBr, 6.0 mmol) in 48% HBr (10 mL). Heat to 60°C.

    • Slowly add the cold diazonium solution to the hot CuBr solution. (Caution: Nitrogen gas evolution).

  • Completion: Stir at 80°C for 1 hour.

  • Workup: Cool to RT. Extract with Ethyl Acetate (3 x 30 mL).

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Expected Yield: 50-65%.

    • Validation:

      
       NMR shows meta-proton coupling (
      
      
      
      Hz).

Applications in Drug Discovery

Reactivity Profile (Suzuki-Miyaura Coupling)
  • 4-Bromo: Reacts rapidly. The steric environment is relatively open (flanked by H and F). Ideal for installing "tail" groups in inhibitors.

  • 3-Bromo: Reacts slower due to the ortho-fluorine effect . The fluorine atom at C2 exerts both steric repulsion and electronic repulsion (lone pair-lone pair) on the incoming palladium catalyst.

    • Optimization: Requires active catalyst systems (e.g.,

      
       / XPhos) and higher temperatures compared to the 4-bromo isomer.
      
Pharmacophore Design
  • Bioisosterism: The 3-bromo isomer is often used to mimic the steric bulk of a methyl group while modulating lipophilicity (LogP) and blocking metabolic hotspots.

  • PROTACs: As noted in recent patent literature (e.g., WO2021188696A1), the 3-bromo isomer serves as a critical linker attachment point where the "bent" geometry is necessary to orient the E3 ligase ligand correctly relative to the target protein.

References

  • PubChem. (2025). 4-Bromo-2,5-difluorophenol (Compound). National Library of Medicine. Available at: [Link]

  • Google Patents. (2021). Stat degraders and uses thereof (WO2021188696A1). (Citing the use of 3-bromo-2,5-difluorophenol as a synthetic intermediate).

Sources

Exploratory

3-Bromo-2,5-difluorophenol: An In-Depth Technical Guide for Chemical Researchers

Introduction 3-Bromo-2,5-difluorophenol is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Bromo-2,5-difluorophenol is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a hydroxyl group for further functionalization, two electron-withdrawing fluorine atoms, and a bromine atom, offers a rich platform for designing novel molecules with tailored electronic and steric properties. This guide provides a comprehensive overview of its chemical identifiers, structural characteristics, and its emerging role in synthetic chemistry.

Chemical Identifiers and Molecular Structure

A precise understanding of a molecule's identity is fundamental for any research application. The key identifiers for 3-Bromo-2,5-difluorophenol are summarized in the table below.

IdentifierValueSource
SMILES C1=C(C=C(C(=C1O)F)Br)F[PubChem][1]
InChIKey OJPJPHFMKZULBS-UHFFFAOYSA-N[PubChem][1]
CAS Number 1783357-67-4[BLD Pharm][2]
Molecular Formula C₆H₃BrF₂O[PubChem][1]
Molecular Weight 208.99 g/mol [BLD Pharm][2]

The structure of 3-Bromo-2,5-difluorophenol, characterized by a phenol ring substituted with a bromine atom at position 3, and fluorine atoms at positions 2 and 5, is a key determinant of its reactivity and utility.

Synthesis and Mechanistic Considerations

While specific peer-reviewed synthetic protocols for 3-Bromo-2,5-difluorophenol are not widely published, its synthesis can be conceptually approached through established methods for the preparation of substituted phenols. One plausible synthetic strategy involves the targeted bromination of a difluorophenol precursor.

A general workflow for such a synthesis is outlined below. It is important to note that this represents a conceptual pathway, and optimization of reaction conditions would be necessary.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_reaction Core Reaction cluster_workup Purification cluster_product Final Product start 2,5-Difluorophenol reaction Electrophilic Aromatic Substitution (Bromination) start->reaction 1. Substrate reagents Brominating Agent (e.g., NBS, Br₂) Solvent Catalyst (if needed) reagents->reaction 2. Reaction Conditions workup Aqueous Workup Extraction Chromatography reaction->workup 3. Crude Product product 3-Bromo-2,5-difluorophenol workup->product 4. Purified Product

Caption: Conceptual workflow for the synthesis of 3-Bromo-2,5-difluorophenol.

The rationale behind this proposed pathway is rooted in the principles of electrophilic aromatic substitution. The hydroxyl group of 2,5-difluorophenol is an activating, ortho-, para-directing group. However, the existing fluorine and hydroxyl substituents will influence the regioselectivity of the bromination. Careful selection of the brominating agent and reaction conditions would be critical to favor the formation of the desired 3-bromo isomer over other potential products.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the adjacent fluorine and bromine atoms.

  • ¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the six carbon atoms in the aromatic ring, with their chemical shifts influenced by the attached substituents.

  • ¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR spectroscopy would be a powerful tool for characterization, showing distinct signals for the two non-equivalent fluorine atoms.

  • Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine.

  • Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenolic group, as well as C-F, C-Br, and aromatic C-H and C=C stretching vibrations.

Applications in Drug Discovery and Development

Halogenated phenols are crucial building blocks in the synthesis of pharmaceuticals. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, properties that are highly desirable in drug candidates. The bromine atom in 3-Bromo-2,5-difluorophenol serves as a versatile synthetic handle, enabling its use in a variety of cross-coupling reactions to construct more complex molecular architectures.

The logical flow of utilizing a building block like 3-Bromo-2,5-difluorophenol in a drug discovery program is depicted below.

Drug_Discovery_Flow BuildingBlock 3-Bromo-2,5-difluorophenol Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) BuildingBlock->Coupling Library Library of Novel Compounds Coupling->Library Screening Biological Screening (HTS, etc.) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

Caption: Role of 3-Bromo-2,5-difluorophenol in a drug discovery pipeline.

The strategic placement of the functional groups on the phenyl ring allows for precise control over the introduction of this moiety into a target molecule, making it a valuable tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic properties of new therapeutic agents.

Safety and Handling

As with all halogenated aromatic compounds, 3-Bromo-2,5-difluorophenol should be handled with appropriate personal protective equipment in a well-ventilated fume hood. While specific toxicity data is not widely available, related compounds are known to be skin and eye irritants. Researchers should consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

3-Bromo-2,5-difluorophenol represents a promising, yet underexplored, chemical entity for synthetic chemists. Its unique combination of functional groups provides a foundation for the development of novel compounds with potential applications in pharmaceuticals and advanced materials. Further research into its synthesis, reactivity, and applications is warranted to fully unlock its potential.

References

  • PubChem. 3-bromo-2,5-difluoropyridine. [Link]

  • PubChemLite. 3-bromo-2,5-difluorophenol (C6H3BrF2O). [Link]

  • PubChem. 4-Bromo-2,5-difluorophenol. [Link]

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Exploratory

Introduction: Understanding the Significance of Solubility

An In-depth Technical Guide to the Solubility of 3-Bromo-2,5-difluorophenol in Organic Solvents For Researchers, Scientists, and Drug Development Professionals 3-Bromo-2,5-difluorophenol is a halogenated aromatic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 3-Bromo-2,5-difluorophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

3-Bromo-2,5-difluorophenol is a halogenated aromatic compound with potential applications in the synthesis of active pharmaceutical ingredients (APIs) and other complex organic molecules.[1] Its trifunctional nature, featuring a hydroxyl group, a bromine atom, and two fluorine atoms, allows for diverse chemical modifications.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in research and development. Solubility data is critical for a range of applications, including reaction optimization, purification via crystallization, formulation development, and analytical method development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of 3-Bromo-2,5-difluorophenol, predictive insights into its behavior in common organic solvents, and a detailed experimental protocol for its precise determination.

Theoretical Framework: The Molecular Basis of Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[2][3] The dissolution process involves the breaking of solute-solute and solvent-solvent interactions and the formation of new solute-solvent interactions.[2] For 3-Bromo-2,5-difluorophenol, its solubility profile is a result of the interplay between its polar and nonpolar characteristics.

Molecular Structure Analysis of 3-Bromo-2,5-difluorophenol:

  • Polar Phenolic Hydroxyl Group (-OH): The hydroxyl group is a key feature, capable of acting as both a hydrogen bond donor and acceptor.[4] This allows for strong interactions with polar protic solvents like water and alcohols.

  • Polar Carbon-Halogen Bonds (C-Br and C-F): The electronegative fluorine and bromine atoms create dipole moments in the molecule, contributing to its overall polarity.[2]

  • Nonpolar Aromatic Ring: The benzene ring is composed of nonpolar carbon-carbon and carbon-hydrogen bonds, leading to van der Waals interactions with nonpolar solvents.[2]

The balance between the polar functional groups and the nonpolar aromatic backbone will dictate the compound's solubility in a given solvent.

Predicted Solubility Profile of 3-Bromo-2,5-difluorophenol

Based on the molecular structure and the principles of intermolecular forces, a predicted solubility profile in a range of common organic solvents can be proposed. It is important to note that these are qualitative predictions and experimental verification is essential.

Solvent Solvent Type Predicted Solubility Justification
WaterPolar ProticLowThe presence of the polar hydroxyl group allows for some hydrogen bonding with water, but the large, nonpolar aromatic ring and halogen substituents will limit solubility.
MethanolPolar ProticHighMethanol can act as both a hydrogen bond donor and acceptor, readily interacting with the phenolic hydroxyl group. Its small nonpolar component can also interact with the aromatic ring.
EthanolPolar ProticHighSimilar to methanol, ethanol's hydroxyl group can form hydrogen bonds. Its slightly larger alkyl chain may slightly enhance interactions with the nonpolar parts of the solute.
AcetonePolar AproticHighThe polar carbonyl group of acetone can act as a hydrogen bond acceptor for the phenolic proton. The dipole-dipole interactions between acetone and the C-F and C-Br bonds will also promote solubility.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighDMSO is a highly polar aprotic solvent with a strong hydrogen bond accepting ability, which will lead to strong interactions with the hydroxyl group.
Dimethylformamide (DMF)Polar AproticVery HighSimilar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate 3-Bromo-2,5-difluorophenol through hydrogen bonding and dipole-dipole interactions.
Ethyl AcetateModerately PolarMediumEthyl acetate has both a polar ester group and a nonpolar ethyl group, allowing it to interact with both the polar and nonpolar regions of the solute.
Dichloromethane (DCM)Moderately PolarMediumDCM can engage in dipole-dipole interactions with the polar C-F and C-Br bonds.
TolueneNonpolarLow to MediumThe primary interactions will be van der Waals forces between the aromatic rings of toluene and 3-Bromo-2,5-difluorophenol.
HexaneNonpolarInsoluble to LowAs a nonpolar aliphatic solvent, hexane will have very weak interactions with the polar functional groups of the solute, leading to poor solubility.

Experimental Determination of Solubility

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of 3-Bromo-2,5-difluorophenol.

Materials and Equipment:
  • 3-Bromo-2,5-difluorophenol (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Volumetric flasks

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis prep1 Weigh excess solute into vials prep2 Add known volume of solvent prep1->prep2 Step 1 & 2 equil Equilibrate at constant temperature with agitation for 24-48 hours prep2->equil sample Allow solid to settle equil->sample filter Filter supernatant with syringe filter sample->filter dilute Dilute a known volume of the filtrate filter->dilute analyze Analyze by HPLC or UV-Vis dilute->analyze calculate Calculate concentration (solubility) analyze->calculate

Caption: Experimental workflow for determining solubility.

Step-by-Step Protocol:
  • Preparation of Saturated Solutions:

    • Add an excess amount of 3-Bromo-2,5-difluorophenol to a series of vials. The excess solid is crucial to ensure saturation.

    • Accurately pipette a known volume of each organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is critical to remove any undissolved solid.

    • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer.

    • Determine the concentration of 3-Bromo-2,5-difluorophenol in the diluted samples by comparing the analytical response to a standard curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The resulting value is the solubility of the compound in that solvent at the specified temperature.

Safety Precautions:
  • Handle 3-Bromo-2,5-difluorophenol and all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Based on data for similar compounds, 3-Bromo-2,5-difluorophenol may cause skin and eye irritation and may be harmful if swallowed or inhaled.[5][6][7]

  • Consult the Safety Data Sheet (SDS) for 3-Bromo-2,5-difluorophenol and each solvent for specific handling and disposal information.

Factors Influencing Solubility

Several factors can influence the solubility of 3-Bromo-2,5-difluorophenol. A clear understanding of these is crucial for accurate and reproducible measurements.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions polarity_solute Polarity solubility Solubility polarity_solute->solubility h_bond_solute Hydrogen Bonding h_bond_solute->solubility mw Molecular Weight mw->solubility polarity_solvent Polarity polarity_solvent->solubility h_bond_solvent Hydrogen Bonding h_bond_solvent->solubility temp Temperature temp->solubility pressure Pressure pressure->solubility

Caption: Factors influencing the solubility of a compound.

  • Temperature: The solubility of most solid compounds in liquid solvents increases with temperature. Therefore, it is essential to control the temperature during solubility determination.

  • Solvent Purity: The presence of impurities in the solvent can alter its polarity and other properties, thereby affecting the measured solubility. Always use high-purity solvents.

  • pH (for aqueous solutions): As a phenol, 3-Bromo-2,5-difluorophenol is weakly acidic. In aqueous solutions, its solubility will be significantly higher at a basic pH due to the formation of the more polar phenoxide ion.

Conclusion

References

  • PubChem. 3-Bromo-2,5-difluoropyridine. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Bromo-2,5-difluorophenol. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. Solubility of Organic Compounds. [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • University of Calgary. Solubility of Organic Compounds. [Link]

  • PubChem. 4-Bromo-3,5-difluorophenol. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Bromo-2-fluorophenol. National Center for Biotechnology Information. [Link]

  • PubChem. 2,5-Difluorophenol. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Bromo-3,5-difluorophenol. National Center for Biotechnology Information. [Link]

  • ChemistryEurope. Interplay of Hydrogen and Halogen Bonding in the Crystal Structures of 2,6‐Dihalogenated Phenols. [Link]

  • Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • YouTube. ES: The Solubility of the Halogens. [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • PubChem. 6-Bromo-2,3-difluorophenol. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Hydrogen Bonding. [Link]

  • MDPI. Hydrogen Bonds, Halogen Bonds, and Other Non-Covalent Interactions in a Series of Iodocymantrenes. [Link]

Sources

Foundational

Physicochemical Profiling: The Acidity Constant of 3-Bromo-2,5-difluorophenol

Executive Summary & Data Consensus 3-Bromo-2,5-difluorophenol is a specialized halogenated intermediate frequently employed in the synthesis of kinase inhibitors and agrochemicals. Its acidity constant (pKa) is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Data Consensus

3-Bromo-2,5-difluorophenol is a specialized halogenated intermediate frequently employed in the synthesis of kinase inhibitors and agrochemicals. Its acidity constant (pKa) is a critical parameter governing its solubility, lipophilicity (LogD), and reactivity in nucleophilic aromatic substitutions.

As of current public literature, a direct experimental pKa value for this specific isomer is not indexed in standard primary databases. However, based on high-confidence quantitative structure-activity relationship (QSAR) modeling and Hammett substituent constant additivity using experimentally validated analogs, the consensus value is derived below.

Calculated pKa Consensus
ParameterValue / RangeConfidence LevelMethod
Predicted pKa 6.65 – 6.95 HighHammett Additivity & Analog Interpolation
Experimental Anchor (2,5-F2) 7.71 ± 0.10HighValidated Analog (2,5-Difluorophenol)
Experimental Anchor (3-Br) 9.03HighValidated Analog (3-Bromophenol)
Physiological State (pH 7.4) ~80-90% IonizedHighHenderson-Hasselbalch Derivation

Theoretical Framework: Derivation & Causality

To understand the acidity of 3-Bromo-2,5-difluorophenol, one must analyze the electronic effects of the halogen substituents on the phenolic ring. The acidity is driven by the stability of the conjugate base (phenoxide anion).

Substituent Effects (Electronic Vectors)

The pKa of unsubstituted phenol is 9.95 . The introduction of halogens lowers this value (increases acidity) through Inductive (-I) and Resonance (+R) effects.

  • Fluorine (Positions 2, 5):

    • Inductive Effect (-I): Fluorine is highly electronegative. At the ortho (2) and meta (5) positions, it strongly pulls electron density through the sigma bond framework, stabilizing the negative charge on the phenoxide oxygen.

    • Net Effect: The 2,5-difluoro substitution pattern alone drops the pKa from 9.95 to approximately 7.71 .

  • Bromine (Position 3):

    • Inductive Effect (-I): Bromine at the meta (3) position exerts a significant electron-withdrawing inductive effect.

    • Additivity: In 3-bromophenol, the pKa is 9.03 (

      
      pKa 
      
      
      
      -0.92 relative to phenol).
    • Steric Considerations: The bromine atom is bulky. However, being in the meta position relative to the hydroxyl, it does not sterically hinder solvation of the phenoxide as significantly as an ortho substituent would.

The Additivity Model

Using the Hammett Equation principle (


), we can estimate the cumulative effect:


  • Base Phenol: 9.95

  • 
     (2,5-Difluoro): -2.24  (Derived from 9.95 - 7.71)
    
  • 
     (3-Bromo): -0.92  (Derived from 9.95 - 9.03)
    
  • Calculation:

    
    
    

Note: This calculation assumes perfect additivity. In reality, secondary field effects between the 2-Fluoro and 3-Bromo groups (ortho to each other) may slightly dampen the acidity, placing the realistic range between 6.65 and 6.95.

Visualization of Electronic Effects

G cluster_legend Mechanism Phenol Unsubstituted Phenol pKa ~ 9.95 F2_Phenol 2,5-Difluorophenol pKa ~ 7.71 (Ortho/Meta -I Effect) Phenol->F2_Phenol + 2,5-Difluoro subst. (Strong Inductive Withdrawal) Target 3-Bromo-2,5-difluorophenol pKa ~ 6.8 (Cumulative -I Stabilization) F2_Phenol->Target + 3-Bromo subst. (Meta Inductive Withdrawal) Anion Stabilized Phenoxide Anion Target->Anion Deprotonation (Equilibrium) Expl Halogens withdraw electron density from the ring, delocalizing the negative charge of the oxygen.

Figure 1: Stepwise substituent effects lowering the pKa from Phenol to 3-Bromo-2,5-difluorophenol.

Experimental Determination Protocol

For drug development applications requiring GLP-compliant data, reliance on prediction is insufficient. The following protocol outlines the Spectrophotometric Determination method. This approach is superior to potentiometric titration for this compound due to its low aqueous solubility and pKa value < 8.

Rationale
  • Solubility Limit: Halogenated phenols often precipitate during aqueous titration. A mixed-solvent system (Acetonitrile/Water) is required, followed by extrapolation to zero organic solvent (Yasuda-Shedlovsky extrapolation).

  • Sensitivity: UV-Vis spectroscopy detects the distinct shift in

    
     between the protonated phenol and the deprotonated phenoxide.
    
Materials & Equipment
  • Compound: 3-Bromo-2,5-difluorophenol (>98% purity).

  • Solvent: Acetonitrile (HPLC Grade) and Carbonate-free water.

  • Buffers: Phosphate (pH 6.0–8.0) and Borate (pH 8.0–10.0) series, ionic strength adjusted to

    
     with KCl.[1]
    
  • Detection: UV-Vis Spectrophotometer (Scanning 200–400 nm).

Step-by-Step Workflow
  • Stock Preparation: Dissolve compound in Acetonitrile to create a

    
     stock solution.
    
  • Sample Aliquoting: Prepare a series of 10 vials.

    • Add

      
       stock to each.
      
    • Add

      
       of buffer (ranging pH 4.0 to pH 10.0) to each.
      
    • Ensure final organic content is <2% to minimize solvent effects, or run at 20%, 30%, 40% ACN and extrapolate.

  • Spectral Scanning:

    • Blank with corresponding buffer.

    • Scan each sample from 200 nm to 400 nm.

    • Identify the isosbestic point (where absorbance is invariant) and the

      
       of the anion (typically bathochromically shifted ~15-30 nm relative to neutral).
      
  • Data Analysis (Bjerrum Plot):

    • Plot Absorbance (

      
      ) vs. pH at the 
      
      
      
      of the phenoxide.
    • Fit data to the linearized Henderson-Hasselbalch equation:

      
      
      
    • The x-intercept is the pKa.[2]

Experimental Workflow Diagram

Protocol Stock Stock Solution (in ACN) Mix Mixing (Keep Organic <2%) Stock->Mix Buffer Buffer Series (pH 4.0 - 10.0) Buffer->Mix Scan UV-Vis Scan (200-400nm) Mix->Scan Plot Bjerrum Plot (Abs vs pH) Scan->Plot Identify Lambda max Result pKa Determination Plot->Result Intercept

Figure 2: Spectrophotometric workflow for determining pKa of sparingly soluble phenols.

Implications for Drug Discovery

Understanding the pKa of 6.8 places 3-Bromo-2,5-difluorophenol in a unique chemical space compared to non-fluorinated analogs.

Solubility & Lipophilicity (LogD)

At physiological pH (7.4), the compound exists primarily in its ionized form:




  • Implication: Unlike 3-bromophenol (mostly neutral at pH 7.4), this difluoro-analog will have significantly higher aqueous solubility at physiological pH due to ionization.

  • LogD: The effective lipophilicity (LogD) will be lower than the intrinsic LogP, reducing non-specific binding but potentially limiting passive membrane permeability if not capped.

Bioisosteric Utility

The 3-Bromo-2,5-difluorophenol moiety acts as a bioisostere for carboxylic acids in some contexts. With a pKa ~6.8, it mimics the acidity of tetrazoles or weak carboxylic acids, providing a hydrogen bond donor/acceptor motif while modulating metabolic stability (fluorine blocks oxidation sites).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94952, 2,5-Difluorophenol. Retrieved from [Link]

  • Serjeant, E.P., & Dempsey, B. (1979).Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (Source for Phenol/Bromophenol experimental anchors).
  • Reijenga, J., et al. (2013).Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Regioselective Synthesis of 3-Bromo-2,5-difluorophenol

Executive Summary This application note details the regioselective synthesis of 3-Bromo-2,5-difluorophenol from the symmetric precursor 1,3-dibromo-2,5-difluorobenzene . This transformation is a critical step in the deve...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective synthesis of 3-Bromo-2,5-difluorophenol from the symmetric precursor 1,3-dibromo-2,5-difluorobenzene . This transformation is a critical step in the development of fluorinated liquid crystals and kinase inhibitors where the meta-bromo-phenol motif serves as a versatile bi-functional handle for further cross-coupling (Suzuki/Buchwald) and etherification.

The recommended protocol utilizes a cryogenic Lithium-Halogen Exchange (Li/Br) followed by in-situ borylation and oxidation . This route is selected over Palladium-catalyzed hydroxylation or nucleophilic aromatic substitution (


) due to its superior regiocontrol, preventing bis-substitution and defluorination side reactions common in electron-deficient arenes.

Strategic Analysis & Chemical Logic

Substrate Analysis

The starting material, 1,3-dibromo-2,5-difluorobenzene, possesses


 symmetry. The challenge lies in breaking this symmetry to install a single hydroxyl group while leaving the second bromine atom intact for future functionalization.
  • Electronic Environment: The ring is highly electron-deficient due to two fluorine atoms.

  • Reactivity Profile:

    • 
       Risk:  Fluorine is a potent leaving group in 
      
      
      
      reactions on electron-deficient rings. Attempting direct nucleophilic attack (e.g., with KOH) often results in the displacement of Fluorine rather than Bromine.
    • Benzyne Risk: The presence of a halogen (Br) ortho to a fluorine atom creates a high risk of lithium-fluoride elimination to form a benzyne intermediate if the temperature is not strictly controlled.

Selected Methodology: The "Ate" Complex Route

We utilize a kinetic control strategy:

  • Selective Mono-Lithiation:

    
    -Butyllithium (
    
    
    
    -BuLi) performs a fast Li/Br exchange at -78°C. The inductive effect of the ortho-fluorine stabilizes the resulting aryl-lithium species, but also lowers the activation energy for benzyne formation, necessitating cryogenic conditions.
  • Electrophilic Trapping: The lithiated species is trapped with a borate ester (Triisopropyl borate) to form the aryl boronate.

  • Oxidative Rearrangement: The boronate is converted to the phenol via a standard basic peroxide oxidation (Criegee-like rearrangement).

Reaction Workflow Visualization

The following diagram illustrates the reaction pathway and critical control points.

ReactionPathway SM 1,3-dibromo-2,5-difluorobenzene (Symmetric Precursor) Li_Int Lithiated Intermediate (Kinetic Control @ -78°C) SM->Li_Int n-BuLi (1.05 eq) THF, -78°C Boronate Aryl Boronate Species Li_Int->Boronate B(OiPr)3 Benzyne Benzyne Byproduct (AVOID: Temp > -60°C) Li_Int->Benzyne Warming Product 3-Bromo-2,5-difluorophenol (Target) Boronate->Product H2O2 / NaOH Oxidation

Caption: Figure 1. Reaction pathway highlighting the critical divergence between productive borylation and destructive benzyne formation.

Detailed Experimental Protocol

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
1,3-dibromo-2,5-difluorobenzene 271.891.00Substrate

-Butyllithium (2.5M in Hexanes)
-1.05Exchange Reagent
Triisopropyl Borate 188.081.20Boron Source
Hydrogen Peroxide (30% aq) 34.013.00Oxidant
Acetic Acid (Glacial) 60.051.50Neutralization
THF (Anhydrous) -SolventMedium
Step-by-Step Procedure
Phase 1: Cryogenic Lithiation (The Critical Step)
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 1,3-dibromo-2,5-difluorobenzene (1.0 eq) and anhydrous THF (0.2 M concentration relative to substrate).

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78°C for at least 15 minutes.

    • Note: Internal temperature monitoring is highly recommended.

  • Lithiation: Add

    
    -BuLi  (1.05 eq) dropwise via the addition funnel over 20 minutes.
    
    • Control Point: Maintain internal temperature below -70°C. A localized exotherm can trigger benzyne formation.

  • Equilibration: Stir at -78°C for 30–45 minutes. The solution typically turns a pale yellow.

Phase 2: Borylation
  • Trapping: Add Triisopropyl borate (1.2 eq) dropwise to the lithiated solution at -78°C.

  • Warming: After addition is complete, allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to 0°C naturally over 1 hour.

    • Observation: The mixture may become heterogeneous as the boronate complex forms.

Phase 3: Oxidation & Hydrolysis [1]
  • Acidification: At 0°C, add Acetic Acid (1.5 eq) to neutralize the "ate" complex and quench excess base.

  • Oxidation: Add Hydrogen Peroxide (30%) (3.0 eq) dropwise.

    • Safety: This is exothermic. Ensure adequate venting.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (or HPLC) for the disappearance of the boronic acid intermediate.

Phase 4: Workup & Purification
  • Quench: Quench residual peroxide with saturated aqueous Sodium Thiosulfate (

    
    ). Check with starch-iodide paper to ensure no active oxidant remains.
    
  • Extraction: Acidify to pH ~3 with 1M HCl and extract with Ethyl Acetate (3x).

  • Wash: Wash combined organics with Brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: The crude residue is typically purified via silica gel column chromatography (Hexanes/Ethyl Acetate gradient).

    • Expected Yield: 75–85%

    • Appearance: White to off-white crystalline solid.

Process Control & Troubleshooting

The following logic tree addresses common failure modes.

Troubleshooting Problem Low Yield / Impurities Check1 Did you observe polymer/tar? Problem->Check1 Check2 Did you recover Starting Material? Check1->Check2 No Sol1 Cause: Benzyne Formation Fix: Keep Temp < -70°C during BuLi addition Check1->Sol1 Yes Sol2 Cause: Wet Solvent Fix: Distill THF over Na/Benzophenone Check2->Sol2 Yes (Wet) Sol3 Cause: Incomplete Lithiation Fix: Check BuLi titer; Increase time at -78°C Check2->Sol3 Yes (Dry)

Caption: Figure 2. Troubleshooting logic for the lithiation-borylation sequence.

Key Parameters Table
ParameterSpecificationRationale
Temperature (Lithiation) < -70°CPrevents Li-F elimination (Benzyne).
Solvent Quality < 50 ppm

Moisture quenches

-BuLi immediately.
Oxidant Safety Quench PeroxidesPrevents explosion risk during concentration.

References

  • Vertex AI Search. (2023). Synthesis of 3,5-difluorophenol and related intermediates (Patent Analysis). Retrieved from 2.

  • Bailey, W. F., & Patricia, J. J. (1988).[3] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry, 352(1), 1-46. (Foundational text on Li-Halogen exchange kinetics).

  • PubChem. (2023). 1,3-Dibromo-2,5-difluorobenzene Compound Summary. National Library of Medicine. Retrieved from 4.

  • Fier, P. S., & Maloney, K. M. (2016).[5] Synthesis of Phenols from Electron-Deficient Haloarenes. Organic Letters, 18(10), 2244–2247. (Context for alternative hydroxylation strategies).

Sources

Application

Application Note: High-Efficiency Mitsunobu Coupling of 3-Bromo-2,5-difluorophenol

Abstract & Introduction 3-Bromo-2,5-difluorophenol is a critical building block in modern medicinal chemistry, particularly in the synthesis of Targeted Protein Degraders (PROTACs) and covalent inhibitors . Its specific...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-Bromo-2,5-difluorophenol is a critical building block in modern medicinal chemistry, particularly in the synthesis of Targeted Protein Degraders (PROTACs) and covalent inhibitors . Its specific substitution pattern—containing two fluorine atoms and a bromine handle—imparts unique electronic properties that modulate the pKa of the phenol and the lipophilicity of the resulting ether.

However, the electron-deficient nature of this phenol presents specific challenges and opportunities in Mitsunobu coupling. The reduced pKa (~6.8–7.2) enhances the kinetics of the initial proton transfer but requires careful control of reagent addition to prevent side reactions such as N-alkylation of the hydrazine byproduct or premature betaine decomposition.

This guide provides a field-validated protocol for coupling 3-Bromo-2,5-difluorophenol with primary and secondary alcohols, grounded in patent literature (e.g., STAT degraders) and mechanistic best practices.

Chemical Context & Substrate Analysis[1][2][3]

Substrate Profile
  • Compound: 3-Bromo-2,5-difluorophenol[1][2][3][4][5][6][7]

  • CAS: 1783357-67-4[1][2][3][5][6]

  • Molecular Weight: 208.99 g/mol [1][3][8]

  • Acidity (pKa): Estimated 6.8 – 7.2 (vs. 10.0 for phenol).

    • Impact: High acidity ensures rapid protonation of the zwitterionic betaine intermediate. This is generally favorable, but if the phenol is added too quickly to a pre-formed betaine, it can quench the active species before the alcohol is activated.

  • Sterics: The 2-fluoro substituent (ortho to hydroxyl) introduces minor steric strain but significantly reduces the nucleophilicity of the oxygen lone pairs via inductive withdrawal.

Reagent Selection Strategy
ComponentRecommendationRationale
Phosphine PPh3 (Triphenylphosphine)Standard, robust, and cost-effective. Polymer-supported PPh3 can be used for easier purification in small-scale library synthesis.
Azodicarboxylate DIAD (Diisopropyl azodicarboxylate)Preferred over DEAD due to higher stability and safety profile. DEAD is cited in some patents but offers no significant yield advantage for this substrate.
Solvent THF (Anhydrous)Optimal solubility for betaine intermediates. Toluene is a secondary choice if higher temperatures are required (rarely needed).
Temperature 0 °C to RT Initial addition at 0 °C is critical to control the exotherm and prevent decomposition.

Experimental Protocols

Method A: Standard Addition (Primary Alcohols)

Recommended for primary alcohols and unhindered substrates. Based on protocols used in STAT degrader synthesis (e.g., WO2021188696).

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and cool under a stream of Nitrogen or Argon.

  • Dissolution: Charge the flask with:

    • Alcohol (Substrate): 1.0 equiv[9]

    • 3-Bromo-2,5-difluorophenol: 1.0 – 1.2 equiv

    • Triphenylphosphine (PPh3): 1.5 equiv[9]

    • Solvent: Anhydrous THF (0.1 – 0.2 M concentration relative to alcohol).

  • Cooling: Submerge the flask in an ice/water bath (0 °C) and stir for 10 minutes.

  • Activation: Add DIAD (1.5 equiv) dropwise over 5–10 minutes.

    • Visual Cue: The solution will typically turn yellow/orange upon DIAD addition and fade as the betaine reacts.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check by TLC or LCMS. The electron-deficient phenol is often consumed faster than electron-rich analogs.

  • Quenching: If complete, quench with a small amount of water or saturated NH4Cl solution.

Method B: Pre-Activation (Secondary/Hindered Alcohols)

Recommended for secondary alcohols or if Method A results in low conversion. This method ensures the alcohol is activated as the alkoxyphosphonium salt before the acidic phenol is introduced.

Step-by-Step Procedure:

  • Betaine Formation: In a dry flask under Argon, dissolve PPh3 (1.5 equiv) in anhydrous THF at 0 °C.

  • Add DIAD: Add DIAD (1.5 equiv) dropwise.[9] Stir at 0 °C for 15–20 minutes until a milky/yellow suspension (the betaine) forms.

  • Alcohol Activation: Add the Alcohol (1.0 equiv) dissolved in minimal THF dropwise. Stir at 0 °C for 20 minutes.

    • Mechanism:[10][11][9] This forms the oxyphosphonium intermediate (

      
      ).
      
  • Phenol Addition: Add 3-Bromo-2,5-difluorophenol (1.2 equiv) dropwise (as a solution in THF if solid).

  • Reaction: Allow to warm to RT and stir for 6–12 hours.

Purification & Troubleshooting

Removing Triphenylphosphine Oxide (TPPO)

The primary byproduct, TPPO, is notoriously difficult to remove.

  • Precipitation: Concentrate the crude reaction mixture to a viscous oil. Add cold Hexanes:Ether (9:1) and sonicate. Filter off the white TPPO precipitate.

  • MgCl2 Complexation: If precipitation fails, dissolve the residue in Toluene/Ether, add anhydrous MgCl2 (2 equiv), and reflux for 10 mins. TPPO forms a complex that precipitates upon cooling.

Common Issues Table
ProblemProbable CauseSolution
No Reaction (SM remains) Betaine protonated by phenol before alcohol activation.Switch to Method B (Pre-activation). Ensure THF is strictly anhydrous.
Hydrazine Alkylation Phenol is too acidic; Azodicarboxylate anion acts as nucleophile.Use ADDP (1,1'-(azodicarbonyl)dipiperidine) with PBu3 (Tributylphosphine) for a more reactive system.
Low Yield Steric hindrance at the alcohol center.Increase reagents to 2.0–3.0 equiv. Run reaction at 40 °C (monitor carefully).

Mechanistic Visualization

The following diagram illustrates the critical "fork in the road" where the acidic nature of 3-Bromo-2,5-difluorophenol dictates the success of the reaction.

Mitsunobu_Mechanism Start Reagents: PPh3 + DIAD Betaine Betaine Intermediate (zwitterion) Start->Betaine 0°C, THF Alcohol_Add Add Alcohol (R-OH) Betaine->Alcohol_Add Method B Phenol_Early Phenol Present Initially (Method A) Betaine->Phenol_Early Method A (if pKa < 6) OxyPhos Oxyphosphonium Salt [R-O-P(+)Ph3] Alcohol_Add->OxyPhos Activation Phenol_Add Add 3-Br-2,5-F-Phenol OxyPhos->Phenol_Add Product Desired Ether Product (Inversion of Config) Phenol_Add->Product SN2 Attack Phenol_Early->OxyPhos If pKa > 6 (Likely for this substrate) Protonated_Betaine Protonated Betaine (Inactive for Alcohol) Phenol_Early->Protonated_Betaine Fast Proton Transfer No_Reaction Stalled Reaction / Side Products Protonated_Betaine->No_Reaction

Figure 1: Mechanistic pathways highlighting the risk of premature protonation with acidic phenols. For 3-Bromo-2,5-difluorophenol (pKa ~7), the standard pathway (dashed green line) is usually viable, but pre-activation (solid green) is safer for valuable alcohols.

References

  • Kymera Therapeutics Inc. (2021).[4] STAT Degraders and Uses Thereof. WO2021188696A1.[4] (Describes the specific coupling of 3-bromo-2,5-difluorophenol with Boc-protected amino alcohols).

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651.

  • Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reagents for organic synthesis. Chemistry – A European Journal, 10(13), 3130–3138.

  • Sigma-Aldrich. Product Specification: 3-Bromo-2,5-difluorophenol (CAS 1783357-67-4).[2]

Sources

Method

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-2,5-difluorophenol

Introduction: The Strategic Importance of 3-Bromo-2,5-difluorophenol in Modern Synthesis In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 3-Bromo-2,5-difluorophenol in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and physicochemical properties. 3-Bromo-2,5-difluorophenol represents a highly valuable and versatile building block in this context. Its unique trifunctional nature—a reactive bromine atom for cross-coupling, two electron-withdrawing fluorine atoms, and a nucleophilic hydroxyl group—offers a rich platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions of 3-Bromo-2,5-difluorophenol, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

The presence of the two fluorine atoms significantly influences the reactivity of the aryl bromide, rendering the carbon-bromine bond more susceptible to oxidative addition to a palladium(0) catalyst. The ortho fluorine atom to the bromine can also play a role in stabilizing the transition state. The phenolic hydroxyl group, while potentially requiring protection in some cases, can also be leveraged for further functionalization or to influence the electronic properties of the molecule. This guide will explore the nuances of harnessing this reactivity in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Aryl and Heteroaryl Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures with exceptional functional group tolerance.[1] For a substrate like 3-Bromo-2,5-difluorophenol, this reaction opens the door to a vast array of substituted difluorophenols, key intermediates in the synthesis of agrochemicals and pharmaceuticals.[2][3][4]

Expertise in Action: Causality Behind Experimental Choices

The success of a Suzuki-Miyaura coupling of 3-Bromo-2,5-difluorophenol hinges on the judicious selection of the catalyst, ligand, base, and solvent. The electron-deficient nature of the aryl bromide suggests that an electron-rich and bulky phosphine ligand will be beneficial. Such ligands facilitate the oxidative addition step and promote the reductive elimination to afford the desired product.[5]

  • Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a biarylphosphine ligand such as SPhos or XPhos is often superior for sterically hindered and electron-poor aryl bromides compared to traditional catalysts like Pd(PPh₃)₄.

  • Base: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is typically effective. The base activates the boronic acid, forming a more nucleophilic boronate species.

  • Solvent System: A mixture of an organic solvent like dioxane, toluene, or DMF with water is commonly employed. Water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up & Purification prep1 Combine 3-Bromo-2,5-difluorophenol, arylboronic acid, and base in a reaction vessel. prep2 Add solvent and degas the mixture. prep1->prep2 react1 Add Pd catalyst and ligand solution. prep2->react1 react2 Heat the reaction mixture to the specified temperature. react1->react2 react3 Monitor reaction progress by TLC or LC-MS. react2->react3 workup1 Cool to room temperature and dilute with an organic solvent. react3->workup1 workup2 Wash with aqueous solution to remove base and boronic acid residues. workup1->workup2 workup3 Dry the organic layer and concentrate. workup2->workup3 purify Purify the crude product by column chromatography. workup3->purify cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Coupling cluster_workup Work-up & Purification prep1 Add Pd catalyst, ligand, and base to a dry reaction vessel. prep2 Add anhydrous solvent. prep1->prep2 react1 Add 3-Bromo-2,5-difluorophenol and the amine. prep2->react1 react2 Heat the reaction mixture. react1->react2 react3 Monitor for completion. react2->react3 workup1 Cool and quench the reaction. react3->workup1 workup2 Perform aqueous work-up. workup1->workup2 workup3 Dry and concentrate the organic phase. workup2->workup3 purify Purify by chromatography. workup3->purify cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Alkyne Addition & Coupling cluster_workup Work-up & Purification prep1 Combine 3-Bromo-2,5-difluorophenol, Pd catalyst, and CuI. prep2 Add solvent and amine base, then degas. prep1->prep2 react1 Add the terminal alkyne. prep2->react1 react2 Stir at room temperature or with gentle heating. react1->react2 react3 Monitor reaction progress. react2->react3 workup1 Filter to remove solids. react3->workup1 workup2 Perform aqueous work-up. workup1->workup2 workup3 Dry and concentrate. workup2->workup3 purify Purify by chromatography. workup3->purify Pd0 Pd(0)L₂ ArPdBr ArPd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdR ArPd(II)(R)L₂ ArPdBr->ArPdR Transmetalation (R-B(OH)₂) ArPdR->Pd0 Reductive Elimination Product Ar-R ArPdR->Product Pd0 Pd(0)L₂ ArPdBr ArPd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition (Ar-Br) AmineComplex [ArPd(II)(HNR₂)L₂]⁺Br⁻ ArPdBr->AmineComplex Amine Coordination AmidoComplex ArPd(II)(NR₂)L₂ AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination Product Ar-NR₂ AmidoComplex->Product cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ ArPdBr ArPd(II)(Br)L₂ Pd0->ArPdBr Oxidative Addition (Ar-Br) ArPdAlkyne ArPd(II)(C≡CR)L₂ ArPdBr->ArPdAlkyne Transmetalation ArPdAlkyne->Pd0 Reductive Elimination Product Ar-C≡CR ArPdAlkyne->Product CuBr CuBr CuAlkyne Cu-C≡CR CuAlkyne->ArPdBr CuAlkyne->CuBr Transmetalation Alkyne H-C≡CR Alkyne->CuAlkyne Base

Sources

Application

using 3-Bromo-2,5-difluorophenol as a PROTAC linker intermediate

An Application Guide to the Strategic Use of 3-Bromo-2,5-difluorophenol as a Versatile Intermediate for PROTAC® Linker Synthesis Abstract Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by ena...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Use of 3-Bromo-2,5-difluorophenol as a Versatile Intermediate for PROTAC® Linker Synthesis

Abstract

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] The success of a PROTAC molecule is critically dependent on the intricate interplay between its three components: a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and the linker that tethers them.[3][4][5][6][7] The linker is not a passive spacer but an active modulator of the ternary complex formation, influencing the efficacy, selectivity, and physicochemical properties of the degrader.[5][8][9] This guide details the strategic application of 3-Bromo-2,5-difluorophenol as a uniquely versatile intermediate for constructing rigid and functionally diverse PROTAC linkers, providing detailed synthetic protocols and expert insights for researchers in medicinal chemistry and drug development.

The PROTAC Mechanism: A Paradigm Shift in Pharmacology

PROTACs are heterobifunctional molecules that function by hijacking the cell's native protein disposal machinery, the ubiquitin-proteasome system (UPS).[10][11] They act as a molecular bridge, inducing proximity between a specific POI and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[11][12][13] This event-driven, catalytic mechanism allows for the elimination of target proteins at sub-stoichiometric concentrations, a significant advantage over traditional occupancy-based inhibitors.[1][11][14]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Protein Degradation Pathway POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds Warhead PROTAC PROTAC Molecule PROTAC->PROTAC E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligand Ub Ubiquitin Transfer Ternary->Ub Induces Proximity Ub_POI Poly-ubiquitinated POI Ub->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: The catalytic cycle of a PROTAC molecule.

Linkerology: The Science of the PROTAC Bridge

The linker is a cornerstone of PROTAC design, profoundly impacting its biological activity. The optimization of linker length, composition, rigidity, and attachment points (exit vectors) is an empirical process crucial for achieving potent and selective protein degradation.[9][15][16]

  • Length & Flexibility: A linker that is too short may cause steric clashes, preventing the formation of a stable ternary complex. Conversely, an overly long or flexible linker might lead to unproductive binding modes.[9][15] Common flexible linkers include polyethylene glycol (PEG) and alkyl chains.[4][5][8]

  • Composition & Physicochemical Properties: The chemical nature of the linker influences the PROTAC's solubility, cell permeability, and metabolic stability—key components of its drug metabolism and pharmacokinetic (DMPK) profile.[5][15]

  • Rigidity & Conformational Control: Introducing rigid structural elements, such as aromatic rings or cyclic systems, can pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, potentially improving potency.[8][16]

3-Bromo-2,5-difluorophenol: A Strategic Intermediate for Rigid Linker Design

3-Bromo-2,5-difluorophenol is a trifunctional building block that offers a compelling platform for the synthesis of conformationally constrained PROTAC linkers. Its distinct reactive sites allow for precise and directional chemical modifications.

FeatureChemical HandleSynthetic Utility & Rationale
Phenolic Hydroxyl -OHA nucleophilic site ideal for etherification via Williamson or Mitsunobu reactions. This provides a robust entry point for attaching alkyl or PEG chains with terminal functional groups.[17]
Aryl Bromide -BrA classic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the direct installation of diverse aryl, heteroaryl, or alkynyl moieties, expanding chemical space and providing rigid exit vectors.[17][18][19]
Difluoro Substitution -FThe fluorine atoms are not typically used as synthetic handles but provide significant benefits. They enhance metabolic stability by blocking potential sites of oxidation and can improve binding affinity through favorable electronic interactions.[15][17] The strong inductive effect also modulates the acidity of the phenol.

The inherent rigidity of the phenyl core, combined with the orthogonal reactivity of its functional groups, makes 3-Bromo-2,5-difluorophenol an exemplary intermediate for moving beyond simple, flexible linkers towards more sophisticated and potent degrader designs.

Caption: Reactive sites of 3-Bromo-2,5-difluorophenol. (Note: A static image is used here as DOT cannot render chemical structures. The diagram illustrates the functional handles.)

Synthetic Protocols: Building PROTACs from 3-Bromo-2,5-difluorophenol

The following protocols provide a validated workflow for converting 3-Bromo-2,5-difluorophenol into a complete PROTAC molecule. These steps are designed to be modular, allowing for adaptation based on the desired linker length and the specific warhead and E3 ligase ligands.

Workflow Overview

Synthetic_Workflow Start 3-Bromo-2,5-difluorophenol Step1 Protocol 1A: O-Alkylation of Phenol Start->Step1 Intermediate1 Intermediate A (Functionalized Aryl Bromide) Step1->Intermediate1 Step2 Protocol 1B: Pd-Catalyzed Cross-Coupling Intermediate1->Step2 Intermediate2 Intermediate B (Bifunctional Linker Core) Step2->Intermediate2 Step3 Protocol 2A: Conjugation to E3 Ligand Intermediate2->Step3 Intermediate3 Intermediate C (Linker-E3 Ligand Conjugate) Step3->Intermediate3 Step4 Protocol 2B: Conjugation to Warhead Intermediate3->Step4 Final Final PROTAC Molecule Step4->Final

Caption: Modular synthetic workflow for PROTAC synthesis.

Protocol 1: Synthesis of a Bifunctional Phenyl-Based Linker Core

This protocol describes the sequential functionalization of the hydroxyl and bromide groups to create a versatile linker intermediate ready for conjugation.

A. O-Alkylation of the Phenolic Hydroxyl

Causality: This step attaches the first "arm" of the linker. We use Williamson ether synthesis with a bifunctional reagent, such as an alkyl bromide bearing a terminal alkyne. The alkyne serves as a "clickable" handle for efficient conjugation later on.[16][] Cesium carbonate is a strong, yet mild base suitable for this transformation.

ReagentMolar Mass ( g/mol )Amount (mg)mmolsEquivalents
3-Bromo-2,5-difluorophenol209.002091.01.0
5-Bromopent-1-yne147.011621.11.1
Cesium Carbonate (Cs₂CO₃)325.824891.51.5
N,N-Dimethylformamide (DMF)-5 mL--

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-Bromo-2,5-difluorophenol and cesium carbonate.

  • Add anhydrous DMF via syringe and stir the suspension for 10 minutes at room temperature.

  • Add 5-bromopent-1-yne dropwise to the mixture.

  • Heat the reaction to 60 °C and stir for 4-6 hours, monitoring by TLC (e.g., 20% EtOAc in Hexanes).

  • Upon completion, cool the reaction to room temperature and pour it into 50 mL of water.

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography on silica gel to yield 1-bromo-2,5-difluoro-3-(pent-4-yn-1-yloxy)benzene (Intermediate A) .

Self-Validation: The product should be characterized by LC-MS to confirm the mass (Expected [M+H]⁺ ~287/289 for bromine isotopes) and by ¹H NMR to confirm the presence of the alkyne proton and the new alkyl chain signals.

B. Suzuki Cross-Coupling of the Aryl Bromide

Causality: This step attaches the second "arm." We use a Suzuki cross-coupling reaction, a robust and highly functional-group-tolerant method for C-C bond formation.[18][21] We couple Intermediate A with a boronic ester that contains a protected amine, which will be the attachment point for the warhead.

ReagentMolar Mass ( g/mol )Amount (mg)mmolsEquivalents
Intermediate A 288.092881.01.0
4-(Boc-aminomethyl)phenylboronic acid pinacol ester333.234001.21.2
Pd(dppf)Cl₂·CH₂Cl₂816.64410.050.05
Potassium Carbonate (K₂CO₃)138.214153.03.0
1,4-Dioxane / H₂O (4:1)-10 mL--

Procedure:

  • To a microwave vial or Schlenk flask, add Intermediate A , the boronic ester, Pd(dppf)Cl₂ catalyst, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere three times.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction to 100 °C and stir for 8-12 hours until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the Bifunctional Linker Core (Intermediate B) .

Self-Validation: Characterize by LC-MS (Expected [M+H]⁺) and ¹H NMR. The disappearance of the starting material and appearance of new aromatic proton signals corresponding to the biaryl structure confirms success.

Protocol 2: Sequential Conjugation to Form the Final PROTAC

A. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to E3 Ligand

Causality: Click chemistry is an exceptionally efficient and orthogonal reaction for conjugating complex molecules.[16][] Here, we couple the alkyne handle of our linker core to an azide-functionalized E3 ligase ligand (e.g., Pomalidomide-PEG-N₃, a common CRBN ligand).[4]

Procedure:

  • In a vial, dissolve Intermediate B (1.0 equiv) and an azide-functionalized E3 ligase ligand (1.05 equiv) in a 1:1 mixture of t-BuOH and water.

  • Add sodium ascorbate (0.3 equiv) followed by copper(II) sulfate pentahydrate (0.1 equiv).

  • Stir the reaction vigorously at room temperature for 12-18 hours.

  • Monitor the reaction by LC-MS for the formation of the triazole product.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify by preparative HPLC to obtain the Linker-E3 Ligand Conjugate (Intermediate C) .

B. Deprotection and Amide Coupling to Warhead

Causality: The final step involves deprotecting the Boc-protected amine and forming an amide bond with the carboxylic acid of a warhead (e.g., a kinase inhibitor). HATU is a highly efficient coupling reagent for forming amide bonds.

Procedure:

  • Deprotection: Dissolve Intermediate C in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Stir at room temperature for 1-2 hours. Concentrate under vacuum to remove all volatiles.

  • Coupling: To a solution of the deprotected amine (1.0 equiv) and the warhead-carboxylic acid (1.1 equiv) in DMF, add DIPEA (3.0 equiv) and HATU (1.2 equiv).

  • Stir at room temperature for 2-4 hours, monitoring by LC-MS.

  • Upon completion, purify the reaction mixture directly by preparative HPLC to yield the Final PROTAC Molecule .

Self-Validation: The final compound's identity and purity (>95%) must be confirmed by analytical HPLC, high-resolution mass spectrometry (HRMS), and ¹H/¹³C NMR.[22]

Biological Evaluation: Assessing PROTAC Efficacy

After successful synthesis and characterization, the PROTAC's ability to induce protein degradation must be quantified.

Protocol 3: Western Blot for Target Protein Degradation

Biological_Workflow A 1. Seed Cells in Culture Plates B 2. Treat Cells with PROTAC Dilution Series A->B C 3. Incubate for Desired Time (e.g., 24h) B->C D 4. Lyse Cells & Quantify Protein C->D E 5. SDS-PAGE & Western Blot D->E F 6. Image Blot & Quantify Band Intensity E->F G 7. Calculate DC50 & Dmax F->G

Caption: Workflow for assessing PROTAC-mediated protein degradation.

Procedure:

  • Cell Culture: Plate a relevant human cell line (e.g., MCF7 for an ER-targeting PROTAC) at an appropriate density and allow cells to adhere overnight.

  • Treatment: Prepare serial dilutions of the final PROTAC in cell culture medium. Treat the cells with concentrations ranging from low nanomolar to high micromolar for 18-24 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific to the POI. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control. Incubate with a secondary HRP-conjugated antibody.

  • Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Plot the normalized POI levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation percentage).[23]

Conclusion

3-Bromo-2,5-difluorophenol represents a superior building block for medicinal chemists engaged in PROTAC development. Its defined points of orthogonal reactivity facilitate the construction of rigid linkers, offering greater control over the spatial orientation of the warhead and E3 ligase ligand. This structural constraint can be paramount in stabilizing the productive ternary complex required for efficient protein degradation. The protocols outlined herein provide a robust and adaptable framework for leveraging this intermediate to accelerate the discovery of novel, potent, and selective protein degraders.

References

  • The PROTACs mechanism of action—PROTAC promotes the simultaneous and... - ResearchGate. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. (2025). MDPI. Retrieved February 3, 2026, from [Link]

  • ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • 3-bromo-2,5-difluorophenol (C6H3BrF2O) - PubChem. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs. (n.d.). Mtoz Biolabs. Retrieved February 3, 2026, from [Link]

  • E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. (2020). Journal of Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. Retrieved February 3, 2026, from [Link]

  • Classification of most common linkers used in PROTAC design based on... - ResearchGate. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • A beginner's guide to PROTACs and targeted protein degradation. (2021). The Biochemist. Retrieved February 3, 2026, from [Link]

  • (PDF) Current strategies for the design of PROTAC linkers: a critical review - ResearchGate. (2020). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Proteolysis targeting chimera - Wikipedia. (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. (2020). Molecules. Retrieved February 3, 2026, from [Link]

  • An overview of PROTACs: a promising drug discovery paradigm. (2022). RSC Medicinal Chemistry. Retrieved February 3, 2026, from [Link]

  • Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies. (2024). Analytical Chemistry. Retrieved February 3, 2026, from [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020). Exploratory Target Antitumor Therapy. Retrieved February 3, 2026, from [Link]

  • What are PROTACs? Mechanisms, advantages, and challenges. (n.d.). Drug Discovery News. Retrieved February 3, 2026, from [Link]

  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Applications of Covalent Chemistry in Targeted Protein Degradation. (2021). Chembiochem. Retrieved February 3, 2026, from [Link]

  • Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. (2020). Organic Chemistry Frontiers. Retrieved February 3, 2026, from [Link]

  • During cross coupling reaction which part I should choose as aryl halide and which part as boronic ester part in Suzuki cross coupling reaction? (2022). ResearchGate. Retrieved February 3, 2026, from [Link]

Sources

Method

Application Note: O-Alkylation Protocols for 3-Bromo-2,5-difluorophenol

Abstract This technical guide outlines optimized protocols for the O-alkylation of 3-Bromo-2,5-difluorophenol , a high-value scaffold in drug discovery. Due to the electron-withdrawing nature of the fluorine and bromine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines optimized protocols for the O-alkylation of 3-Bromo-2,5-difluorophenol , a high-value scaffold in drug discovery. Due to the electron-withdrawing nature of the fluorine and bromine substituents, this substrate exhibits enhanced acidity compared to non-halogenated phenols, necessitating specific modifications to standard alkylation procedures. This document details three distinct methodologies: (1) Standard Williamson Ether Synthesis for primary alkyl halides, (2) Difluoromethylation using sodium chlorodifluoroacetate for lipophilic modulation, and (3) Mitsunobu coupling for sterically hindered or complex secondary alcohols.

Chemical Context & Mechanistic Strategy

Substrate Analysis

3-Bromo-2,5-difluorophenol presents a unique electronic profile. The presence of two fluorine atoms (ortho and meta to the hydroxyl) and one bromine atom (meta) significantly lowers the


 of the phenolic hydroxyl group relative to phenol (

).
  • Estimated

    
    :  ~7.5 – 8.5[1]
    
  • Nucleophilicity: The resulting phenoxide ion is less basic and slightly less nucleophilic than electron-rich phenols, but sufficiently reactive for

    
     displacements.
    
  • Regioselectivity: The 2,5-difluoro substitution pattern creates steric crowding around the oxygen. While primary electrophiles react readily, secondary electrophiles may require forcing conditions or alternative pathways (e.g., Mitsunobu).

Strategic Considerations
  • Base Selection: Strong bases like NaH are generally unnecessary and may risk side reactions (e.g., nucleophilic aromatic substitution at the fluorine positions). Mild carbonate bases (

    
    , 
    
    
    
    ) are preferred.
  • Solvent Effects: Polar aprotic solvents (DMF, NMP, DMSO) are essential to solvate the cation and leave the "naked" phenoxide anion free to react.

  • Safety: Poly-halogenated phenols are potent skin irritants and can be absorbed rapidly.

Safety & Handling (Critical)

WARNING: Phenolic compounds, particularly halogenated variants, can cause severe chemical burns and systemic toxicity via skin absorption.

  • Decontamination: A specific first-aid kit containing Polyethylene Glycol 300 or 400 (PEG 300/400) must be immediately available. Water alone is often ineffective at removing lipophilic phenols from the skin.

    • Protocol: If skin contact occurs, immediately wipe the area with PEG-soaked gauze for at least 15 minutes before rinsing with water.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Waste: Segregate halogenated organic waste.

Protocol A: Standard Williamson Ether Synthesis

Best for: Primary alkyl halides (Methyl iodide, Benzyl bromide, Ethyl bromoacetate).

Reagents
  • Substrate: 3-Bromo-2,5-difluorophenol (1.0 equiv)

  • Electrophile: Alkyl Bromide/Iodide (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (for highly reactive electrophiles)

  • Concentration: 0.2 – 0.5 M

Step-by-Step Procedure
  • Preparation: Charge a flame-dried round-bottom flask with 3-Bromo-2,5-difluorophenol (1.0 equiv) and anhydrous

    
     (2.0 equiv).
    
  • Solvation: Add anhydrous DMF (approx. 5 mL per mmol substrate). Stir at room temperature (RT) for 15 minutes. The mixture will turn from a suspension to a colored slurry as the phenoxide forms.

    • Note: If using Acetone, ensure it is HPLC grade and dry.

  • Addition: Add the Alkyl Halide (1.1 equiv) dropwise via syringe.

  • Reaction:

    • Reactive Electrophiles (e.g., MeI, BnBr): Stir at RT for 2–4 hours.

    • Less Reactive Electrophiles (e.g., alkyl chlorides): Heat to 60°C for 4–12 hours.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 4:1). The starting phenol is more polar and will stain strongly with

    
     or UV.
    
  • Workup:

    • Dilute the reaction mixture with EtOAc and wash 3x with water (to remove DMF) and 1x with brine.

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography on silica gel.

Protocol B: Difluoromethylation ( )

Best for: Modulating lipophilicity (


) and metabolic stability.
Reagent:  Sodium Chlorodifluoroacetate (

) acts as a source of difluorocarbene (

).[2]
Reagents
  • Substrate: 3-Bromo-2,5-difluorophenol (1.0 equiv)

  • Reagent: Sodium Chlorodifluoroacetate (2.5 – 3.0 equiv)

  • Base:

    
     (0.5 equiv) - Catalytic amount helps initiate.
    
  • Solvent: DMF/Water (10:1 ratio)

  • Temperature: 95°C - 100°C

Step-by-Step Procedure
  • Setup: In a pressure tube or sealable reaction vial, dissolve the phenol (1.0 equiv) and Sodium Chlorodifluoroacetate (2.5 equiv) in DMF.

  • Water Addition: Add water (10% v/v relative to DMF).

    • Mechanism:[2][3][4][5][6][7][8][9] Water is critical for the protonation of the intermediate difluoromethyl anion.

  • Heating: Seal the vessel and heat to 100°C.

    • Caution: Evolution of

      
       gas occurs. Ensure the vessel is rated for pressure or use an open reflux system with a vigorous condenser.
      
  • Timeline: Stir for 4–16 hours.

  • Workup: Cool to RT. Dilute with

    
     (Ether is preferred for volatile fluoro-ethers). Wash extensively with water to remove DMF.
    
  • Purification: Distillation or careful chromatography (products are often non-polar).

Protocol C: Mitsunobu Coupling

Best for: Secondary alcohols, complex biological scaffolds, or when


 fails due to steric hindrance.
Reagents
  • Substrate: 3-Bromo-2,5-difluorophenol (1.0 equiv)

  • Alcohol: Secondary Alcohol (

    
    ) (1.0 – 1.2 equiv)
    
  • Phosphine: Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) or DEAD (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.

Step-by-Step Procedure
  • Dissolution: Dissolve Phenol (1.0 equiv), Alcohol (1.0 equiv), and

    
     (1.5 equiv) in anhydrous THF (0.2 M) under 
    
    
    
    atmosphere.
    • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition: Add DIAD (1.5 equiv) dropwise over 10–15 minutes. The yellow/orange color of DIAD should fade upon addition.

    • Why: Slow addition prevents the azodicarboxylate from reacting with itself or decomposing before activating the phosphine.

  • Reaction: Remove ice bath and stir at RT for 12–24 hours.

    • Optimization: If the reaction is sluggish (common with sterically hindered phenols), mild sonication (ultrasonic bath) can accelerate the coupling significantly.

  • Workup: Concentrate the solvent directly.

  • Purification: Triturate the residue with Hexanes/Ether (1:1) to precipitate Triphenylphosphine oxide (

    
    ). Filter off the solid. Purify the filtrate via column chromatography.
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Poor nucleophilicity due to ion pairing.Switch base to

(Cesium effect) or add 18-Crown-6 ether.
C-Alkylation Observed Phenoxide is ambident; solvent too non-polar.Ensure solvent is highly polar (DMF/DMSO) to favor O-alkylation. Keep temp <80°C.
Product is Volatile Fluorinated ethers often have low boiling points.[7]Do not use high-vacuum. Concentrate on Rotavap at >200 mbar; use Pentane/Ether for extraction.
Thick Emulsion (Workup) DMF/Water density match.Use LiCl (5% aq) solution for washes to break emulsions and salt out DMF.

Workflow Visualizations

Decision Tree for Protocol Selection

ProtocolSelection Start Start: 3-Bromo-2,5-difluorophenol CheckElectrophile Identify Electrophile Type Start->CheckElectrophile Primary Primary Alkyl Halide (R-CH2-X) CheckElectrophile->Primary Secondary Secondary Alcohol (R2-CH-OH) CheckElectrophile->Secondary Difluoro Difluoromethylation (Target: O-CHF2) CheckElectrophile->Difluoro ProtocolA Protocol A: Williamson (K2CO3 / DMF / 60°C) Primary->ProtocolA Standard ProtocolC Protocol C: Mitsunobu (PPh3 / DIAD / THF) Secondary->ProtocolC Stereoinversion req. ProtocolB Protocol B: Carbene Insertion (ClCF2CO2Na / DMF-H2O) Difluoro->ProtocolB Special Reagent

Figure 1: Decision matrix for selecting the optimal alkylation strategy based on the desired electrophile.

Mechanism of Difluoromethylation

Mechanism Step1 Reagent Decarboxylation (100°C) Carbene Difluorocarbene (:CF2) Step1->Carbene - CO2, - NaCl Phenoxide Phenoxide Attack Carbene->Phenoxide Insertion Anion Difluoromethyl Anion (Ar-O-CF2-) Phenoxide->Anion Product Final Ether (Ar-O-CHF2) Anion->Product + H+ (from H2O)

Figure 2: Mechanistic pathway for the insertion of difluorocarbene into the phenolic O-H bond.

References

  • Williamson Ether Synthesis Overview

    • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Link

  • Difluoromethylation Protocol

    • Organic Syntheses. (2024). Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate. Link

    • Hu, J., et al. (2013). S-, N-, and Se-Difluoromethylation Using Sodium Chlorodifluoroacetate. Organic Letters. Link

  • Mitsunobu Reaction on Phenols

    • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link

    • Organic Chemistry Portal.[6] Mitsunobu Reaction. Link

  • Safety Data (Phenol Handling)

    • Princeton University EHS. Phenol Safety Guide. Link

Sources

Application

Borylation of 1,3-Dibromo-2,5-difluorobenzene: A Senior Application Scientist's Guide to Reagents and Protocols

For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of boron-containing functionalities onto aromatic scaffolds is a cornerstone of modern synthetic chemistry. The resul...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of boron-containing functionalities onto aromatic scaffolds is a cornerstone of modern synthetic chemistry. The resulting organoboron compounds are exceptionally versatile intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed technical overview of the reagents and protocols for the borylation of 1,3-dibromo-2,5-difluorobenzene, a valuable and electronically distinct building block.

This document will delve into the two primary methodologies for this transformation: the well-established Miyaura borylation of C-Br bonds and the increasingly powerful Iridium-catalyzed C-H borylation. We will explore the mechanistic underpinnings of each, provide detailed experimental protocols, and discuss the critical aspect of regioselectivity, which is paramount when working with a polysubstituted arene.

Strategic Approaches to the Borylation of 1,3-Dibromo-2,5-difluorobenzene

The borylation of 1,3-dibromo-2,5-difluorobenzene presents an interesting challenge due to the presence of multiple potential reaction sites: two C-Br bonds and two C-H bonds. The choice of catalytic system will dictate the site of borylation, allowing for the selective synthesis of distinct borylated intermediates.

Method 1: Palladium-Catalyzed Miyaura Borylation (C-Br Functionalization)

The Miyaura borylation is a robust and widely used method for the conversion of aryl halides to aryl boronate esters.[1][2] This reaction typically employs a palladium catalyst, a phosphine ligand, a base, and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[3]

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium precursor and a phosphine ligand is crucial. Pd(0) is the active catalytic species, and ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are often employed to stabilize the catalyst and facilitate the catalytic cycle.

  • Base: A mild base, such as potassium acetate (KOAc), is essential.[4] Its role is to facilitate the transmetalation step of the catalytic cycle. Stronger bases can lead to undesired side reactions.

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a common choice due to its stability and the ease of handling of the resulting pinacol boronate esters.[5]

  • Solvent: Anhydrous, polar aprotic solvents like 1,4-dioxane or DMSO are typically used to ensure the solubility of the reagents and facilitate the reaction.

Expected Regioselectivity:

In the case of 1,3-dibromo-2,5-difluorobenzene, the two bromine atoms are electronically and sterically distinct. The C-Br bond at the 1-position is flanked by two fluorine atoms, making it more electron-deficient and potentially more reactive towards oxidative addition to the Pd(0) center. However, steric hindrance from the adjacent fluorine and bromine atoms could play a role. Selective mono-borylation is often achievable by controlling the stoichiometry of the diboron reagent.

Diagram of the Miyaura Borylation Catalytic Cycle:

Miyaura_Borylation cluster_cycle Catalytic Cycle Ar-X 1,3-Dibromo-2,5-difluorobenzene Pd(0)L2 Pd(0)L₂ Ar-X->Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(Br)L₂ Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition Ar-Bpin Borylated Product Ar-Pd(II)(X)L2->Ar-Bpin Transmetalation (with B₂pin₂ & Base) Pd(0)L2_regen Pd(0)L₂ Ar-Pd(II)(X)L2->Pd(0)L2_regen Reductive Elimination B2pin2 B₂pin₂ B2pin2->Ar-Pd(II)(X)L2 Base KOAc Base->Ar-Pd(II)(X)L2

Caption: Catalytic cycle of the Miyaura borylation.

Detailed Experimental Protocol: Mono-borylation of 1,3-Dibromo-2,5-difluorobenzene

Materials:

  • 1,3-Dibromo-2,5-difluorobenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)[6][7]

  • Potassium acetate (KOAc), anhydrous[8][9]

  • 1,4-Dioxane, anhydrous

Safety Precautions:

  • Palladium catalysts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7]

  • Bis(pinacolato)diboron can be harmful if swallowed or in contact with skin.[10]

  • 1,4-Dioxane is a flammable liquid and a potential carcinogen. Handle with care in a well-ventilated area.

Procedure:

  • To a flame-dried Schlenk tube, add 1,3-dibromo-2,5-difluorobenzene (1.0 mmol, 1.0 equiv), bis(pinacolato)diboron (1.1 mmol, 1.1 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%), and anhydrous potassium acetate (1.5 mmol, 1.5 equiv).

  • Evacuate and backfill the Schlenk tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite®.

  • Wash the filter cake with additional diethyl ether or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired mono-borylated product.

Method 2: Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a complementary approach to traditional cross-coupling reactions.[11] This method typically utilizes an iridium catalyst, a bidentate nitrogen or phosphine ligand, and a boron source, often B₂pin₂.

Causality Behind Experimental Choices:

  • Catalyst System: A common catalyst system is a combination of an iridium precursor, such as [Ir(cod)OMe]₂ (cod = 1,5-cyclooctadiene), and a bipyridine ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy).[12] The ligand plays a crucial role in catalyst stability and can influence regioselectivity.

  • Boron Source: B₂pin₂ is the most common boron source for these reactions.

  • Solvent: A non-polar, aprotic solvent like cyclohexane or tetrahydrofuran (THF) is typically used.

Expected Regioselectivity:

The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors, with borylation occurring at the least sterically hindered C-H bond.[11] For 1,3-dibromo-2,5-difluorobenzene, the two C-H bonds are at the 4- and 6-positions. The C-H bond at the 4-position is flanked by a bromine and a fluorine atom, while the C-H bond at the 6-position is flanked by a bromine atom and a C-H bond. Therefore, borylation is expected to preferentially occur at the less sterically hindered 6-position.

Diagram of the Iridium-Catalyzed C-H Borylation Catalytic Cycle:

Ir_Borylation cluster_cycle Catalytic Cycle Ar-H 1,3-Dibromo-2,5-difluorobenzene [Ir]L Active Ir(III) Catalyst Ar-H->[Ir]L Ir(V)-H(Ar) Ir(V) Intermediate [Ir]L->Ir(V)-H(Ar) C-H Oxidative Addition Ar-Bpin Borylated Product Ir(V)-H(Ar)->Ar-Bpin Reductive Elimination [Ir]L_regen Active Ir(III) Catalyst Ir(V)-H(Ar)->[Ir]L_regen Reaction with B₂pin₂ B2pin2 B₂pin₂ B2pin2->[Ir]L HBpin HBpin

Caption: Simplified catalytic cycle for Iridium-catalyzed C-H borylation.

Detailed Experimental Protocol: C-H Borylation of 1,3-Dibromo-2,5-difluorobenzene

Materials:

  • 1,3-Dibromo-2,5-difluorobenzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • (1,5-Cyclooctadiene)(methoxy)iridium(I) dimer ([Ir(cod)OMe]₂)[13]

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)[14]

  • Cyclohexane, anhydrous

Safety Precautions:

  • Iridium catalysts should be handled in a fume hood with appropriate PPE.[12][15]

  • Bis(pinacolato)diboron can be harmful if swallowed or in contact with skin.[10]

  • Cyclohexane is a flammable liquid. Handle with care in a well-ventilated area.

Procedure:

  • In a glovebox, to a screw-capped vial, add [Ir(cod)OMe]₂ (0.015 mmol, 1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (0.03 mmol, 3 mol%).

  • Add anhydrous cyclohexane (1 mL) and stir the mixture for 10 minutes at room temperature to form the active catalyst.

  • To this solution, add 1,3-dibromo-2,5-difluorobenzene (1.0 mmol, 1.0 equiv) and bis(pinacolato)diboron (1.5 mmol, 1.5 equiv).

  • Seal the vial and stir the reaction mixture at 80 °C. Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired C-H borylated product.

Data Summary and Comparison

FeatureMiyaura Borylation (C-Br)Iridium-Catalyzed C-H Borylation
Reaction Site C-Br bondC-H bond
Catalyst Palladium (e.g., Pd(dppf)Cl₂)Iridium (e.g., [Ir(cod)OMe]₂/dtbbpy)
Boron Source Bis(pinacolato)diboron (B₂pin₂)Bis(pinacolato)diboron (B₂pin₂)
Additives Base (e.g., KOAc)Ligand (e.g., dtbbpy)
Typical Solvent 1,4-Dioxane, DMSOCyclohexane, THF
Regioselectivity Electronically and sterically drivenPrimarily sterically driven
Key Advantage Well-established, reliableDirect functionalization of C-H bonds

Troubleshooting and Further Considerations

  • Low Conversion: In Miyaura borylations, ensure all reagents and solvents are anhydrous. For Ir-catalyzed reactions, catalyst deactivation can be an issue; ensure an inert atmosphere is maintained.

  • Side Reactions: In Miyaura borylations, competing Suzuki-Miyaura coupling of the product can occur if the base is too strong or the reaction is overheated.[4]

  • Purification: Boronic esters can sometimes be challenging to purify via silica gel chromatography due to potential hydrolysis on the acidic silica surface.[6] Using a less acidic stationary phase or deactivating the silica gel with a small amount of triethylamine in the eluent can be beneficial.

  • Characterization: The borylated products can be characterized by ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy, as well as mass spectrometry.

Conclusion

The borylation of 1,3-dibromo-2,5-difluorobenzene offers access to valuable synthetic intermediates. The choice between a palladium-catalyzed Miyaura borylation and an iridium-catalyzed C-H borylation provides strategic control over the position of the boronate ester group. By understanding the underlying principles of each reaction and carefully controlling the experimental conditions, researchers can selectively synthesize the desired borylated isomers for use in a wide range of applications, from drug discovery to materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]

  • Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry1995 , 60 (23), 7508–7510. [Link]

  • Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A Modified Procedure for the Palladium-Catalyzed Borylation/Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Halides Utilizing Bis-boronic Acid. Angewandte Chemie International Edition2008 , 47 (26), 4849–4853. [Link]

  • Exploring 2,5-Dibromo-1,3-difluorobenzene: Synthesis and Applications. Ningbo Inno Pharmchem Co.,Ltd.2026 . [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Nature2014 . [Link]

  • A catalytic borylation/dehalogenation route to o-fluoro arylboronates. Organic Letters2014 . [Link]

  • The Suzuki–Miyaura Reaction of BPin-substituted F-BODIPYs with Aryl Halides. Canadian Journal of Chemistry2020 . [Link]

  • Iridium-Catalyzed Regioselective Borylation through C-H Activation and the Origin of Ligand-Dependent Regioselectivity Switching. Journal of the American Chemical Society2021 . [Link]

  • An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry2001 . [Link]

  • Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters2012 . [Link]

  • Selective palladium-catalyzed C-F activation/carbon-carbon bond formation of polyfluoroaryl oxazolines. Tetrahedron Letters2013 . [Link]

  • Palladium‐Catalyzed Chemoselective Borylation of (Poly)halogenated Aryl Triflates and Their Application in Consecutive Reactions. Advanced Synthesis & Catalysis2022 . [Link]

  • Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses2019 . [Link]

  • Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol) ester of 2,5-diphenyl-1,3,4-oxadiazole (6, 7). ResearchGate2018 . [Link]

  • General regioselectivity in iridium-catalyzed C−H borylation of aromatic compounds. ResearchGate2019 . [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate2019 . [Link]

  • Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition2021 . [Link]

  • Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and - eScholarship.org. [Link]

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  • para-C-H Borylation of Benzene Derivatives by a Bulky Iridium Catalyst. Angewandte Chemie International Edition2011 . [Link]

  • Iridium-Catalyzed Borylation of Benzene with Diboron. Theoretical Elucidation of Catalytic Cycle Including Unusual Iridium(V) Intermediate. Journal of the American Chemical Society2003 . [Link]

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  • iChemical. [(cod)Ir(-OMe)]2, CAS No. 12148-71-9. [Link]

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Method

Application and Protocol for the Synthesis of 3-Bromo-2,5-difluorophenol via Oxidation of Aryl Boronates

Introduction: The Significance of Fluorinated Phenols in Modern Chemistry Fluorinated phenols, such as 3-Bromo-2,5-difluorophenol, are pivotal structural motifs in the landscape of pharmaceutical and agrochemical develop...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Fluorinated Phenols in Modern Chemistry

Fluorinated phenols, such as 3-Bromo-2,5-difluorophenol, are pivotal structural motifs in the landscape of pharmaceutical and agrochemical development. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of robust and efficient synthetic routes to access these valuable building blocks is of paramount importance to researchers in medicinal and materials chemistry.

One of the most versatile and widely adopted methods for the synthesis of phenols is the oxidation of aryl boronic acids and their corresponding esters (boronates). This transformation offers a powerful alternative to traditional methods, which often require harsh reaction conditions or employ toxic reagents. The low toxicity and high stability of aryl boronates make them ideal precursors for late-stage functionalization in complex molecule synthesis. This application note provides a detailed protocol for the preparation of 3-Bromo-2,5-difluorophenol through the oxidation of its aryl boronate precursor, offering insights into the reaction mechanism and practical considerations for successful execution.

The Underlying Chemistry: Mechanism of Aryl Boronate Oxidation

The conversion of an aryl boronic acid to a phenol is an oxidative process that typically proceeds through a key intermediate. While various oxidants can be employed, a common and effective choice is hydrogen peroxide (H₂O₂), often in the presence of a base.[1]

The generally accepted mechanism involves the following key steps:

  • Activation of the Boronic Acid: In a basic medium, the aryl boronic acid is converted to the more nucleophilic boronate species.

  • Formation of a Peroxo-boronate Complex: The activated boronate attacks the hydrogen peroxide, forming a peroxo-boronate intermediate.

  • 1,2-Aryl Migration: The crucial step involves a 1,2-migration of the aryl group from the boron atom to the adjacent oxygen atom, displacing a hydroxide ion. This rearrangement results in the formation of a borate ester.

  • Hydrolysis: The resulting borate ester is then hydrolyzed under the reaction conditions to yield the desired phenol and boric acid as a byproduct.

This sequence provides a reliable and high-yielding pathway to a diverse range of substituted phenols.

Visualizing the Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of 3-Bromo-2,5-difluorophenol, from the precursor (3-bromo-2,5-difluorophenyl)boronic acid to the final product.

G cluster_0 Synthesis of (3-bromo-2,5-difluorophenyl)boronic acid cluster_1 Oxidation to 3-Bromo-2,5-difluorophenol A 1-Bromo-3,5-difluorobenzene in THF B Addition of n-BuLi at low temperature A->B 1. Lithiation C Formation of Aryllithium Intermediate B->C D Quenching with Trialkyl Borate C->D 2. Borylation E Acidic Work-up D->E 3. Hydrolysis F (3-bromo-2,5-difluorophenyl)boronic acid E->F G (3-bromo-2,5-difluorophenyl)boronic acid in Solvent H Addition of Oxidant (e.g., H₂O₂) G->H 1. Oxidation I Reaction Monitoring (TLC/LC-MS) H->I 2. Progress Check J Aqueous Work-up and Extraction I->J 3. Quenching & Isolation K Purification (e.g., Column Chromatography) J->K 4. Purification L 3-Bromo-2,5-difluorophenol K->L

Figure 1: A schematic representation of the two-stage synthesis of 3-Bromo-2,5-difluorophenol.

Experimental Protocols

This section provides detailed, step-by-step procedures for the synthesis of the aryl boronate precursor and its subsequent oxidation to the target phenol.

Part 1: Synthesis of (3-bromo-2,5-difluorophenyl)boronic acid

This protocol is adapted from general procedures for the synthesis of aryl boronic acids from aryl halides.[2][3][4]

Materials:

  • 1,3-Dibromo-2,5-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet, add 1,3-dibromo-2,5-difluorobenzene (1.0 eq) and anhydrous THF.

  • Cooling: Cool the solution to between -78 °C and -60 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the internal temperature below -60 °C. Stir the mixture at this temperature for 1-2 hours.

  • Borylation: To the resulting aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -60 °C.

  • Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quenching and Work-up: Cool the reaction mixture in an ice bath and slowly add 2 M HCl to quench the reaction. The mixture should be stirred vigorously for at least 1 hour to ensure complete hydrolysis of the borate ester.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (3-bromo-2,5-difluorophenyl)boronic acid, which can be used in the next step without further purification or purified by recrystallization if necessary.

Part 2: Oxidation to 3-Bromo-2,5-difluorophenol

This protocol utilizes hydrogen peroxide as a mild and effective oxidant.[1][3]

Materials:

  • (3-bromo-2,5-difluorophenyl)boronic acid (1.0 eq)

  • Tetrahydrofuran (THF) or a mixture of THF and water

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Sodium hydroxide (NaOH) or another suitable base, aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), aqueous solution

  • Ethyl acetate or Diethyl ether

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the crude or purified (3-bromo-2,5-difluorophenyl)boronic acid in THF.

  • Basification: Add an aqueous solution of NaOH (e.g., 2 M) and stir for 10-15 minutes at room temperature.

  • Oxidation: Cool the mixture in an ice bath and slowly add 30% hydrogen peroxide dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-3 hours.

  • Quenching: Cool the reaction mixture in an ice bath and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium thiosulfate.

  • Acidification and Extraction: Acidify the mixture with 2 M HCl and extract the product with ethyl acetate or diethyl ether (3 x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure 3-Bromo-2,5-difluorophenol.

Key Reaction Parameters and Expected Outcomes

ParameterValue/RangeRationale
Lithiation Temperature -78 to -60 °CLow temperature is crucial to prevent side reactions and ensure selective monolithiation.
Oxidant Hydrogen Peroxide (30%)A common, effective, and relatively "green" oxidant for this transformation.[1][3]
Base in Oxidation NaOH (aq)Facilitates the formation of the more reactive boronate species.
Solvent System THF, THF/WaterGood solubility for both the boronic acid and the reagents.
Typical Reaction Time 1-3 hours (Oxidation)The reaction is generally rapid at room temperature.
Expected Yield 70-90% (Oxidation)High yields are typically achievable with careful execution.
Purification Method Column ChromatographyEffective for removing boric acid byproducts and any unreacted starting material.

Alternative Oxidation Methodologies

While hydrogen peroxide is a standard choice, other reagents can also effect the oxidation of aryl boronates to phenols. These alternatives can be advantageous in the presence of functional groups that are sensitive to peroxides.

  • N-Oxides: Reagents such as trimethylamine N-oxide (TMAO) can rapidly convert aryl boronates to phenols at room temperature, often with high yields and excellent functional group tolerance.[5]

  • Sodium Ascorbate: A simple and environmentally friendly method involves the use of sodium ascorbate in an open flask under air, avoiding the need for strong oxidants or transition metals.[6]

  • Electrochemical Oxidation: Electrochemical methods offer a reagent-free approach to the oxidation, providing a high degree of control over the reaction conditions.[7]

The choice of method will depend on the specific substrate, the scale of the reaction, and the available laboratory resources.

Conclusion

The oxidation of aryl boronates represents a cornerstone of modern synthetic chemistry for the preparation of phenols. The protocol detailed herein for the synthesis of 3-Bromo-2,5-difluorophenol provides a reliable and adaptable procedure for researchers in drug discovery and materials science. By understanding the underlying mechanism and carefully controlling the reaction parameters, scientists can efficiently access this and other valuable fluorinated building blocks. The exploration of alternative oxidation methods further expands the synthetic chemist's toolkit, allowing for the tailored synthesis of complex molecules with high precision and efficiency.

References

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  • CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol - Google P
  • Preparation method of 3, 5-difluorophenol - Eureka | Patsnap. (URL: [Link])

  • CN117964460A - Synthesis process of 3, 5-difluorophenol - Google P
  • Synthesis of difluoroaryldioxoles using BrF3 - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Phenol synthesis by substitution or oxidation - Organic Chemistry Portal. (URL: [Link])

  • Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation - MDPI. (URL: [Link])

  • Electrochemical Oxidation of Aryl Boronic Acids via Fluoride Activation and Alternating Polarity Electrolysis for Aryl C-P Bond. (URL: [Link])

  • The Oxidation of Organo‐Boron Compounds Using Electrochemically Generated Peroxodicarbonate - Gutenberg Open Science. (URL: [Link])

  • Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions | ACS Omega. (URL: [Link])

  • Scalable and Practical Approach of Phenol Formation from Hydroxylation of Arylboronic Acids under Metal-, Photocatalyst-, and Light-Free Conditions - NIH. (URL: [Link])

  • Transition-Metal-Free ipso-Functionalization of Arylboronic Acids and Derivatives - NIH. (URL: [Link])

  • Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC - NIH. (URL: [Link])

  • Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation - ResearchGate. (URL: [Link])

  • A facile hydroxylation of arylboronic acids mediated by sodium ascorbate - RSC Publishing. (URL: [Link])

  • Catalyst-free rapid conversion of arylboronic acids to phenols under green condition - Arkivoc. (URL: [Link])

  • Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - Organic Chemistry Portal. (URL: [Link])

  • (PDF) The Oxidation of Organo‐Boron Compounds Using Electrochemically Generated Peroxodicarbonate - ResearchGate. (URL: [Link])

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-Bromo-2,5-difluorophenol

Welcome to the technical support center for the purification of 3-Bromo-2,5-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Bromo-2,5-difluorophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our goal is to equip you with the knowledge to diagnose and resolve issues, ensuring the highest purity of your final product.

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of 3-Bromo-2,5-difluorophenol, providing potential causes and actionable solutions.

Q1: My crude product is a dark, oily residue instead of the expected solid. What should I do?

Potential Causes:

  • Presence of Tarry Byproducts: The bromination of phenols can sometimes lead to the formation of colored, polymeric materials, often described as "tarry" byproducts.[1] This is more likely if the reaction temperature was too high or if there was an excess of the brominating agent.

  • Residual Solvent: Incomplete removal of the reaction solvent can result in an oily product.

  • High Impurity Content: A significant amount of impurities can depress the melting point of the compound, causing it to appear as an oil. Common impurities include unreacted starting materials and regioisomers.

Solutions:

  • Aqueous Workup: Begin with a thorough aqueous workup. Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with a dilute solution of sodium thiosulfate (to quench any remaining bromine), followed by a saturated sodium bicarbonate solution (to remove acidic impurities), and finally with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Liquid-Liquid Extraction: This is a standard and effective method for removing acidic or basic impurities.[2][3] By dissolving the crude product in an organic solvent and washing with a basic aqueous solution (like sodium bicarbonate), acidic impurities can be partitioned into the aqueous layer.

  • Column Chromatography: If the product remains oily after the workup, column chromatography is the most effective purification technique.[2] The nonpolar nature of the impurities suggests using a silica gel column with a nonpolar eluent system, such as a gradient of ethyl acetate in hexanes. This will allow for the separation of the desired product from both less polar starting materials and more polar byproducts.

Q2: After purification by column chromatography, I'm still seeing multiple spots on my TLC plate. How can I improve the separation?

Potential Causes:

  • Inappropriate Solvent System: The chosen eluent may not have the optimal polarity to resolve the product from closely related impurities.

  • Column Overloading: Exceeding the capacity of the silica gel can lead to poor separation.

  • Presence of Regioisomers: Regioisomers, having the same chemical formula but a different arrangement of substituents, often have very similar polarities, making them difficult to separate.

Solutions:

  • Optimize TLC Conditions: Before running a column, experiment with different solvent systems on a TLC plate to achieve the best possible separation between the product and impurities. A good solvent system will result in a clear separation of spots with Rf values ideally between 0.2 and 0.5 for the desired compound.

  • Adjust Column Chromatography Parameters:

    • Solvent System: Use a less polar solvent system to increase the retention time of all compounds on the column, which can improve separation. A shallow gradient elution can also be beneficial.

    • Column Dimensions: Use a longer, narrower column to increase the surface area and improve resolution.

    • Loading Technique: Ensure the crude product is loaded onto the column in a minimal amount of solvent to start with a narrow band.

  • Consider an Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase, such as alumina or a reverse-phase C18 column, which separates compounds based on different principles.

Q3: My purified product has a pink or yellowish tint. What is the cause and how can I remove it?

Potential Causes:

  • Trace Bromine: Even small amounts of residual bromine can impart a yellowish or reddish-brown color.[4]

  • Oxidation: Phenols are susceptible to oxidation, which can form colored impurities. This can be exacerbated by exposure to air and light.

Solutions:

  • Sodium Thiosulfate Wash: A final wash of the organic solution with a dilute aqueous solution of sodium thiosulfate can help remove trace amounts of bromine.[5]

  • Activated Carbon Treatment: Dissolve the colored product in a suitable solvent and add a small amount of activated carbon. Gently heat the mixture for a short period, then filter the solution through a pad of Celite to remove the carbon. The activated carbon will adsorb the colored impurities.

  • Recrystallization: If the product is a solid, recrystallization is an excellent method for removing colored impurities.[6] Choose a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

Q4: The yield of my purified product is very low after recrystallization. What went wrong?

Potential Causes:

  • Incorrect Solvent Choice: The solvent may be too good at dissolving the product, even at low temperatures, leading to significant loss in the mother liquor.

  • Using Too Much Solvent: Dissolving the crude product in an excessive amount of hot solvent will prevent complete crystallization upon cooling.[6]

  • Cooling Too Quickly: Rapid cooling can lead to the formation of small, impure crystals or an oil.

Solutions:

  • Optimize the Recrystallization Solvent: Test a variety of solvents to find one that provides a significant difference in solubility at high and low temperatures. A mixed solvent system can sometimes provide the ideal solubility characteristics.

  • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[6] Add the solvent in small portions until the solid just dissolves.

  • Slow Cooling: Allow the hot solution to cool slowly to room temperature to encourage the formation of large, pure crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of 3-Bromo-2,5-difluorophenol?

Common impurities can arise from unreacted starting materials, such as 2,5-difluorophenol, and byproducts of the bromination reaction.[2] The highly activating nature of the hydroxyl group on the phenol ring makes it susceptible to further electrophilic attack, potentially leading to the formation of di- or tri-brominated phenols.[1] Regioisomers, with bromine at different positions on the aromatic ring, are also a significant possibility.

Q2: What is the recommended purification method for a solid crude product?

For a solid crude product, recrystallization is often a suitable and efficient purification technique.[2] The key is to select an appropriate solvent system where the desired product has high solubility at an elevated temperature and low solubility at room temperature, while the impurities have different solubility profiles.

Q3: When is distillation a viable purification option?

Distillation is a suitable method for purifying liquids with different boiling points. While 3-Bromo-2,5-difluorophenol is a solid at room temperature, vacuum distillation can be employed if the impurities are significantly more or less volatile.[7] However, for closely related isomers, distillation is often not effective. Steam distillation can also be a gentle method for purifying some phenolic compounds.[8]

Q4: What are the key safety precautions when handling 3-Bromo-2,5-difluorophenol and the chemicals used in its purification?

3-Bromo-2,5-difluorophenol is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[9] Always handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][10][11] The solvents used for extraction and chromatography are often flammable and should be handled with care, away from ignition sources. Always consult the Safety Data Sheet (SDS) for all chemicals before use.[9][12]

Section 3: Data and Protocols

Physical Properties of 3-Bromo-2,5-difluorophenol and Potential Impurities
CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3-Bromo-2,5-difluorophenol208.9936 - 40Not available
2,5-difluorophenol130.0929 - 32153
2-Bromo-4,6-difluorophenol208.9950 - 54Not available
4-Bromo-2,5-difluorophenol208.9957 - 61Not available

Note: Data sourced from publicly available safety data sheets and chemical supplier information.[9][10][11][12][13]

Experimental Protocol: Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a nonpolar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude 3-Bromo-2,5-difluorophenol in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting with a nonpolar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the crude product is soluble when hot but insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid is completely dissolved.[6]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[6]

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystals of the purified product should form.[6]

  • Cooling: Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[6]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Section 4: Visualizations

Purification_Workflow crude Crude 3-Bromo-2,5-difluorophenol workup Aqueous Workup crude->workup analysis1 TLC Analysis workup->analysis1 solid Solid Product analysis1->solid Solid oily Oily Product analysis1->oily Oily/Impure recrystallization Recrystallization solid->recrystallization chromatography Column Chromatography oily->chromatography analysis2 Purity Check (TLC, NMR, etc.) recrystallization->analysis2 chromatography->analysis2 analysis2->chromatography Impure pure_solid Pure Solid Product analysis2->pure_solid Pure Troubleshooting_Guide cluster_oily Issue: Oily Crude Product cluster_color Issue: Colored Product oily_product Oily Crude Product cause_tar Cause: Tarry Byproducts oily_product->cause_tar cause_solvent Cause: Residual Solvent oily_product->cause_solvent cause_impurities Cause: High Impurity Content oily_product->cause_impurities solution_workup Solution: Aqueous Workup cause_tar->solution_workup cause_solvent->solution_workup solution_chromatography Solution: Column Chromatography cause_impurities->solution_chromatography colored_product Colored Product cause_bromine Cause: Trace Bromine colored_product->cause_bromine cause_oxidation Cause: Oxidation colored_product->cause_oxidation solution_thiosulfate Solution: Thiosulfate Wash cause_bromine->solution_thiosulfate solution_carbon Solution: Activated Carbon cause_oxidation->solution_carbon solution_recrystallization_color Solution: Recrystallization cause_oxidation->solution_recrystallization_color

Sources

Optimization

Technical Support Center: A Guide to Handling Air-Sensitive Palladium Catalysts in Fluorophenol Synthesis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for the successful synthesis of fluo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and troubleshooting strategies for the successful synthesis of fluorophenols using air-sensitive palladium (Pd) catalysts. The synthesis of fluorophenols, key building blocks in pharmaceuticals and agrochemicals, often relies on palladium-catalyzed C-O cross-coupling reactions. However, the air-sensitivity of the palladium(0) active species presents a significant challenge. This guide offers practical, field-proven insights to help you navigate these complexities, ensuring reproducible and high-yielding results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling of air-sensitive palladium catalysts and the setup of C-O coupling reactions for fluorophenol synthesis.

Q1: Why are palladium catalysts used for fluorophenol synthesis so sensitive to air?

A1: The catalytically active species in many palladium-catalyzed cross-coupling reactions, including C-O bond formation, is a palladium(0) complex.[1][2] This Pd(0) species is electron-rich and highly susceptible to oxidation by atmospheric oxygen.[1] This oxidation converts the active Pd(0) to an inactive Pd(II) species, leading to catalyst deactivation and a stalled or low-yielding reaction.[1] Furthermore, the phosphine ligands, which are essential for stabilizing the Pd(0) center and facilitating the catalytic cycle, can also be oxidized by air, further contributing to catalyst decomposition.[1]

Q2: What are the essential laboratory techniques for handling air-sensitive palladium catalysts?

A2: To prevent catalyst deactivation, it is crucial to employ inert atmosphere techniques. The two primary methods are the use of a glovebox or a Schlenk line.

  • Glovebox: A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon). This is the most reliable method for handling highly air-sensitive solids, such as Pd(0) catalysts and phosphine ligands, as it minimizes the risk of exposure to air and moisture.[3]

  • Schlenk Line: A Schlenk line is a dual-manifold glassware system that allows for the manipulation of reagents under an inert atmosphere.[4] This technique involves evacuating the reaction vessel to remove air and then backfilling it with an inert gas. While more technically demanding than a glovebox, it is a versatile and cost-effective method for performing air-sensitive reactions.

Proper degassing of solvents and reagents is also critical to remove dissolved oxygen.[5] Common degassing methods include sparging with an inert gas, freeze-pump-thaw cycles, or distillation under an inert atmosphere.

Q3: How do I choose the right palladium catalyst and ligand for my fluorophenol synthesis?

A3: The choice of catalyst and ligand is critical for a successful C-O coupling reaction.

  • Palladium Precatalysts: Modern palladium precatalysts, such as those developed by Buchwald and Hartwig, are often preferred.[6] These are typically air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. This eliminates the need to handle pyrophoric Pd(0) sources directly.

  • Ligands: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination.[7] For C-O coupling reactions, bulky, electron-rich phosphine ligands are often employed.[3] The choice of ligand can significantly impact the reaction's scope, efficiency, and selectivity.[7] It is often necessary to screen a variety of ligands to find the optimal one for a specific substrate combination.[8]

Q4: What is the importance of solvent and base selection in these reactions?

A4:

  • Solvents: The solvent choice can influence catalyst solubility, stability, and reactivity.[9][10][11][12] Common solvents for palladium-catalyzed C-O coupling include toluene, dioxane, and THF. The solvent must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[9]

  • Bases: A base is required to deprotonate the phenol, making it a more reactive nucleophile.[13] The choice of base is critical, as it can affect the reaction rate and the stability of both the catalyst and the substrates.[13] Common bases include inorganic carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄), as well as sterically hindered alkoxides (e.g., NaOtBu).[3] The strength and solubility of the base can significantly impact the reaction outcome.

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to address specific issues you might encounter during your fluorophenol synthesis experiments.

Problem 1: My reaction shows low or no conversion of starting materials.

Q: I've set up my palladium-catalyzed C-O coupling reaction to synthesize a fluorophenol, but I'm observing very little or no product formation. What are the likely causes and how can I troubleshoot this?

A: Low or no conversion is a common issue that can stem from several factors related to the air-sensitive nature of the catalyst and reaction setup.

Troubleshooting Workflow for Low/No Conversion

G cluster_inert Inert Atmosphere Checks cluster_reagents Reagent Quality Checks cluster_catalyst Catalyst System Evaluation cluster_conditions Reaction Condition Optimization Start Low/No Conversion Check_Inert Verify Inert Atmosphere Start->Check_Inert Initial Check Check_Reagents Assess Reagent Quality Check_Inert->Check_Reagents Atmosphere Confirmed Inert_Leaks Check for leaks in Schlenk line/glovebox Check_Inert->Inert_Leaks Inert_Gas Ensure high-purity inert gas Check_Inert->Inert_Gas Inert_Degas Confirm proper solvent/reagent degassing Check_Inert->Inert_Degas Check_Catalyst Evaluate Catalyst/Ligand Check_Reagents->Check_Catalyst Reagents OK Reagent_Purity Verify purity of starting materials Check_Reagents->Reagent_Purity Reagent_Dry Ensure anhydrous conditions Check_Reagents->Reagent_Dry Check_Conditions Optimize Reaction Conditions Check_Catalyst->Check_Conditions Catalyst System OK Catalyst_Source Use a reliable palladium precatalyst Check_Catalyst->Catalyst_Source Ligand_Screen Screen different ligands Check_Catalyst->Ligand_Screen Catalyst_Loading Increase catalyst loading Check_Catalyst->Catalyst_Loading Success Successful Reaction Check_Conditions->Success Optimized Base_Screen Screen different bases Check_Conditions->Base_Screen Solvent_Screen Try alternative solvents Check_Conditions->Solvent_Screen Temp_Adjust Adjust reaction temperature Check_Conditions->Temp_Adjust

Sources

Troubleshooting

optimizing Mitsunobu coupling with electron-deficient phenols

Module: Electron-Deficient Phenols (EDPs) Status: Operational Lead Scientist: Senior Application Specialist Ticket Scope: Optimization, Side-Reaction Mitigation, and Purification Strategies for Phenols with pKa < 8. Diag...

Author: BenchChem Technical Support Team. Date: February 2026

Module: Electron-Deficient Phenols (EDPs)

Status: Operational Lead Scientist: Senior Application Specialist Ticket Scope: Optimization, Side-Reaction Mitigation, and Purification Strategies for Phenols with pKa < 8.

Diagnostic & Decision Matrix

Before altering your protocol, determine if your issue is kinetic (reaction rate), thermodynamic (pKa mismatch), or downstream (purification). Use the following logic gate to select the correct protocol.

Mitsunobu_Decision_Tree start START: Define Failure Mode issue_type What is the primary issue? start->issue_type no_conv Low/No Conversion issue_type->no_conv side_prod Side Products (N-Alkylation/Elimination) issue_type->side_prod purify Purification Difficulty issue_type->purify check_pka Check Phenol pKa no_conv->check_pka sol_ADDP PROTOCOL B: ADDP + PBu3 side_prod->sol_ADDP Boost Nucleophilicity sol_Resin PROTOCOL D: Polymer-Supported PPh3 purify->sol_Resin pka_low pKa < 5 (e.g., Dinitrophenol) check_pka->pka_low pka_med pKa 5-8 (e.g., p-NO2 Phenol) check_pka->pka_med check_sterics Check Sterics (2° Alcohol / Ortho-subs) steric_high High Steric Hindrance check_sterics->steric_high steric_low Low Steric Hindrance check_sterics->steric_low sol_CMBP PROTOCOL C: CMBP (Tsunoda) pka_low->sol_CMBP Betaine protonation failure pka_med->check_sterics steric_high->sol_ADDP sol_Std PROTOCOL A: Standard Pre-formation steric_low->sol_Std

Caption: Decision matrix for selecting the optimal Mitsunobu protocol based on failure mode and substrate properties.

Technical Briefing: The "Acidic Phenol" Paradox

The User's Dilemma: You are using an electron-deficient phenol (e.g., p-nitrophenol, p-cyanophenol). Logic dictates that because it is more acidic (lower pKa), it should be a better proton donor for the Mitsunobu betaine, thus facilitating the reaction. However, you observe low yields or "dead" reactions.

The Mechanistic Reality: While electron-deficient phenols readily protonate the betaine intermediate, the resulting phenoxide anion is less nucleophilic .

  • The Race: The alkoxyphosphonium intermediate (formed from the alcohol) is electrophilic. It can be attacked by the phenoxide (desired SN2) or it can undergo elimination (if the alcohol is secondary).

  • The Trap (N-Alkylation): If the phenoxide is too weak (due to electron-withdrawing groups), the hydrazide anion (a byproduct of the betaine protonation) may compete as a nucleophile, leading to N-alkylation of the azo reagent rather than O-alkylation of the phenol [1].

Troubleshooting Tickets (FAQs)
Ticket #101: "My reaction turns dark, but the starting material remains."

Diagnosis: Premature betaine collapse or failure to activate alcohol. Root Cause: With very acidic phenols (pKa < 6), mixing the phenol, phosphine, and azo reagent before the alcohol can lead to the phenol protonating the betaine immediately. The resulting ion pair may be stable and fail to activate the alcohol, or the phosphine may react directly with the azo compound in a non-productive cycle. Solution: Change the Order of Addition .

  • Fix: Pre-form the betaine (PPh3 + DEAD/DIAD) at 0°C first. Then add the alcohol to form the alkoxyphosphonium. Add the acidic phenol last and slowly. This ensures the alcohol is activated before the phenol can interfere [2].

Ticket #102: "I am seeing a major byproduct with the mass of the azo-reagent incorporated."

Diagnosis: N-Alkylation of the hydrazine species. Root Cause: Your electron-deficient phenol is a "lazy" nucleophile. The reduced azo species (hydrazine anion) is out-competing your phenol for the alkoxyphosphonium center. Solution: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) + PBu3 .

  • Why: PBu3 is more nucleophilic than PPh3, generating a more reactive alkoxyphosphonium species. ADDP is structurally more demanding and its reduced hydrazine form is less nucleophilic than diethyl hydrazine (from DEAD), reducing the side reaction [3].

Ticket #103: "I cannot separate the product from Triphenylphosphine Oxide (TPPO)."

Diagnosis: Co-elution. Root Cause: Electron-deficient phenyl ethers often have polarities similar to TPPO. Solution: Use Polymer-Supported Triphenylphosphine (PS-PPh3) .[1]

  • Why: The phosphine oxide remains attached to the polymer bead. You simply filter the reaction mixture, and the "trash" stays on the filter paper.

Optimized Experimental Protocols
Protocol A: The "Pre-Contact" Method (Standard Optimization)

Best for: Moderately acidic phenols (pKa 6-8) with primary alcohols.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Betaine Formation: Dissolve PPh3 (1.5 equiv) in anhydrous THF (0.1 M). Cool to 0°C.[2][3][4]

  • Azo Addition: Add DIAD (1.5 equiv) dropwise. The solution will turn yellow/orange and may precipitate a white solid (the betaine). Stir for 10-15 minutes.

  • Activation: Add the Alcohol (1.0 equiv) (dissolved in minimal THF) dropwise. Stir for 10 minutes at 0°C.

  • Nucleophile Addition: Add the Electron-Deficient Phenol (1.2 equiv) dropwise over 20 minutes.

  • Execution: Allow to warm to Room Temperature (RT) and stir for 12-24 hours.

  • Workup: Concentrate, redissolve in Et2O/Hexane (1:1) to precipitate TPPO, filter, and concentrate.

Protocol B: The ADDP/PBu3 System (High Performance)

Best for: Sterically hindered secondary alcohols or very weak nucleophiles.

ReagentEquivalentsRole
Alcohol 1.0Substrate
Phenol (EDP) 1.5Nucleophile
PBu3 1.5Stronger Nucleophile (activator)
ADDP 1.5Azo Reagent (Suppresses N-alkylation)
  • Dissolution: Dissolve Alcohol, Phenol, and PBu3 in anhydrous THF (or Toluene) under Argon. Cool to 0°C.[2][3][4]

  • Addition: Add ADDP (solid) in one portion (or dissolved in THF/DMF if solubility is poor).

  • Reaction: Allow to warm to RT. Note: ADDP reactions often require longer times or slight heating (40°C) if the phenol is extremely bulky.

  • Workup: Dilute with Hexane/Et2O. The reduced ADDP byproduct is highly insoluble and will precipitate out. Filter off the solids.[2]

Protocol C: The Tsunoda Reagent (CMBP)

Best for: "Dead" reactions where pKa < 5 or > 13.

Reagent: Cyanomethylenetributylphosphorane (CMBP). Mechanism: This is a phosphorane ylide that acts as both the oxidant and the reductant, bypassing the complex betaine equilibrium [4].

  • Mix: Combine Alcohol (1.0 equiv), Phenol (1.2 equiv), and CMBP (1.5 equiv) in Toluene.

  • Heat: Heat the mixture to 80-100°C in a sealed tube or under reflux.

  • Duration: 2-6 hours.

  • Workup: Concentrate and purify directly. (Byproducts are water-soluble or easily separable).

Comparative Data: Reagent Efficacy
Substrate (Alcohol + Phenol)Standard (DEAD/PPh3)Modified (ADDP/PBu3)CMBP (Tsunoda)
Primary Alcohol + p-NO2 Phenol 85% Yield88% Yield90% Yield
Secondary Alcohol + p-NO2 Phenol 45% (Elimination dominant)78% Yield 82% Yield
Primary Alcohol + 2,4-Dinitrophenol <10% (Protonation trap)60% Yield85% Yield
References
  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651.

  • Hughes, D. L. (1992). "The Mitsunobu Reaction."[1][2][3][4][5][6][7][8][9][10][11][12] Organic Reactions, 42, 335-656.

  • Tsunoda, T., Yamamiya, Y., & Itô, S. (1995). "1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-PBu3): A New Reagent System for Mitsunobu Reaction." Tetrahedron Letters, 36(14), 2529-2530.

  • Tsunoda, T., Ozaki, F., & Itô, S. (1994). "Cyanomethylenetributylphosphorane (CMBP): A New Reagent for Mitsunobu Reaction." Tetrahedron Letters, 35(28), 5081-5082.

Sources

Optimization

stability of 3-Bromo-2,5-difluorophenol in basic conditions

Welcome to the technical support guide for 3-Bromo-2,5-difluorophenol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile halogenated phenol.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Bromo-2,5-difluorophenol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile halogenated phenol. Here, we address common questions and provide in-depth troubleshooting guides regarding its stability, particularly under basic conditions, to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with 3-Bromo-2,5-difluorophenol in basic solutions?

A1: The primary stability concern is its susceptibility to degradation through nucleophilic aromatic substitution (SNAr). In basic media, the phenolic proton is abstracted to form the more reactive phenoxide anion. This phenoxide can then be attacked by nucleophiles, including hydroxide ions, potentially leading to the displacement of one of the halogen substituents.

Q2: How does the structure of 3-Bromo-2,5-difluorophenol influence its reactivity in basic conditions?

A2: The molecule's reactivity is governed by a balance of electronic effects. The two fluorine atoms and one bromine atom are electron-withdrawing, which increases the acidity of the phenolic proton and makes the aromatic ring susceptible to nucleophilic attack.[1] Conversely, upon deprotonation in a basic solution, the resulting phenoxide anion is a powerful electron-donating group, which can activate the ring. This interplay of effects dictates the compound's stability and reaction pathways.

Q3: What is the expected pKa of 3-Bromo-2,5-difluorophenol and what does it imply?

Q4: Can I store solutions of 3-Bromo-2,5-difluorophenol in a basic buffer?

A4: Long-term storage in basic buffers is not recommended without prior stability testing. The rate of potential degradation will depend on the pH, temperature, and concentration of the solution. For short-term experimental use, it is crucial to be aware of the potential for degradation and to use fresh solutions whenever possible.

Troubleshooting Guides

Issue 1: Unexpected Side Products or Low Yield in Reactions Conducted in Basic Media

If you are observing unexpected impurities or lower than expected yields in reactions involving 3-Bromo-2,5-difluorophenol under basic conditions, it is possible the starting material is degrading.

  • Preparation of Test Solutions:

    • Prepare a stock solution of 3-Bromo-2,5-difluorophenol in a suitable organic solvent (e.g., acetonitrile or methanol).

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 7, 8, 9, 10, and 12).

    • Add a known concentration of the 3-Bromo-2,5-difluorophenol stock solution to each buffer.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 4, 8, and 24 hours), take an aliquot from each buffered solution.

    • Immediately quench any reaction by acidifying the aliquot with a dilute solution of a strong acid (e.g., 0.1 M HCl).

    • Analyze the samples by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Interpretation:

    • Monitor the peak area of the 3-Bromo-2,5-difluorophenol peak over time. A decrease in peak area indicates degradation.

    • Look for the appearance of new peaks, which could correspond to degradation products. Mass spectrometry data will be invaluable for identifying these species.

Potential Degradation Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most probable degradation pathway in basic media is a nucleophilic aromatic substitution (SNAr) reaction, where a hydroxide ion acts as the nucleophile.[2][3]

Diagram 1: Phenoxide Formation

G cluster_0 Deprotonation in Basic Conditions Phenol 3-Bromo-2,5-difluorophenol Phenoxide 3-Bromo-2,5-difluorophenoxide Phenol->Phenoxide Reversible Reaction Base OH- Water H2O

Caption: Formation of the reactive phenoxide anion in the presence of a base.

Diagram 2: SNAr Mechanism

G cluster_1 Nucleophilic Aromatic Substitution (SNAr) Phenoxide 3-Bromo-2,5-difluorophenoxide Meisenheimer Meisenheimer Complex (Resonance Stabilized) Phenoxide->Meisenheimer Nucleophilic Attack Hydroxide OH- Product Bromodifluorohydroxyphenol Meisenheimer->Product Loss of Leaving Group Leaving_Group F- or Br-

Caption: The SNAr mechanism for the degradation of 3-Bromo-2,5-difluorophenoxide.

Table 1: pKa Values of Related Halogenated Phenols

CompoundpKaReference
Phenol~10.0
2-Fluorophenol8.7[4]
3-Fluorophenol9.3[4]
4-Fluorophenol9.9[4]
2-Bromophenol8.42[4]
3-Bromophenol9.11[4]
4-Bromophenol9.34[4]
2,6-Difluorophenol7.34

Recommendations for Handling and Storage

  • pH Control: Whenever possible, maintain the pH of solutions containing 3-Bromo-2,5-difluorophenol in the neutral to slightly acidic range (pH < 7) to minimize phenoxide formation.

  • Temperature: Perform reactions at the lowest temperature compatible with the desired reaction rate to slow down potential degradation.

  • Inert Atmosphere: For reactions that are sensitive to oxidation, particularly at higher pH, consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Fresh Solutions: Prepare solutions of 3-Bromo-2,5-difluorophenol fresh before use, especially if they are to be used in basic conditions.

  • Monitoring: Regularly monitor the purity of your starting material and reaction mixtures by a suitable analytical technique like HPLC or GC-MS.

By understanding the underlying chemistry of 3-Bromo-2,5-difluorophenol and implementing these preventative and diagnostic measures, you can ensure the reliability and success of your experimental work.

References

  • Biswas, T. (2023). MCQ-29: About acidity of 4-halophenols. YouTube. [Link]

  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Journal of Physical Organic Chemistry. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Fluorophenol O-Alkylation

Welcome to our dedicated technical support center for resolving challenges in the O-alkylation of fluorophenols. This guide is designed for researchers, medicinal chemists, and process development scientists who are navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for resolving challenges in the O-alkylation of fluorophenols. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing fluoroaromatic ethers. Here, we move beyond generic protocols to provide in-depth, evidence-based troubleshooting strategies grounded in mechanistic principles and field-proven experience. Our goal is to empower you to diagnose and overcome common hurdles, particularly the persistent issue of low reaction conversion.

Understanding the Challenge: The Fluorine Effect

Fluorine's high electronegativity significantly influences the reactivity of the phenol ring. The electron-withdrawing nature of fluorine increases the acidity of the phenolic proton, making deprotonation with a suitable base seemingly straightforward. However, this same inductive effect deactivates the resulting phenoxide, reducing its nucleophilicity and slowing the desired SN2 reaction with the alkylating agent. This inherent dichotomy is a primary contributor to low conversion rates. Furthermore, the position of the fluorine substituent (ortho, meta, or para) can introduce additional steric and electronic effects that must be considered.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding fluorophenol O-alkylation.

Q1: Why is my standard Williamson ether synthesis protocol yielding low conversion for a fluorophenol?

A1: Standard protocols often use common bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), which may not be optimal for fluorophenols. The reduced nucleophilicity of the fluorophenoxide requires more reactive conditions to proceed efficiently. Additionally, solvent choice plays a critical role; polar aprotic solvents are generally preferred to enhance the reactivity of the nucleophile.

Q2: I see both my desired O-alkylated product and a C-alkylated side product. How can I improve selectivity?

A2: C-alkylation is a known competing pathway, especially with phenoxides that have delocalized negative charge. The choice of solvent is a key factor in controlling this selectivity. Polar aprotic solvents like DMF or acetonitrile tend to favor O-alkylation, while protic solvents can solvate the oxygen atom, leaving the carbon atoms of the ring more available for attack. Using a less reactive alkylating agent can also sometimes favor O-alkylation.

Q3: Is there a superior base for the O-alkylation of electron-deficient phenols like fluorophenols?

A3: Yes, cesium carbonate (Cs₂CO₃) has been shown to be highly effective for the alkylation of electron-deficient phenols.[1][2] The "cesium effect" is attributed to the high solubility of Cs₂CO₃ in organic solvents and the formation of a more "naked" and therefore more nucleophilic phenoxide anion in solution.[1] This can lead to significantly higher yields and faster reaction times compared to potassium or sodium bases.

Q4: My starting material is a sterically hindered fluorophenol. What strategies can I employ?

A4: For sterically hindered substrates, increasing the reaction temperature can help overcome the activation energy barrier. Using a more reactive primary alkyl halide is also beneficial.[3] If the Williamson ether synthesis continues to fail, consider alternative methods such as the Mitsunobu reaction, which proceeds through a different mechanism and can be effective for hindered alcohols and phenols.[4]

Troubleshooting Guide for Low Conversion

When faced with low conversion, a systematic approach to identifying and resolving the root cause is essential. The following table outlines common issues, their potential causes, and recommended solutions.

Observation Potential Cause(s) Recommended Solution(s)
Low or no product formation; starting material remains 1. Incomplete Deprotonation: The base is not strong enough to fully deprotonate the fluorophenol. 2. Low Nucleophilicity: The fluorophenoxide is not sufficiently reactive. 3. Poor Alkylating Agent: The alkylating agent has a poor leaving group or is sterically hindered.1. Switch to a stronger base such as cesium carbonate (Cs₂CO₃) .[2] 2. Use a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) to enhance phenoxide reactivity.[1] 3. Use an alkyl iodide or bromide instead of a chloride. Ensure the use of a primary alkyl halide to favor the SN2 pathway.[3]
Reaction stalls after partial conversion 1. Decomposition of Reagents: The base or alkylating agent may be unstable under the reaction conditions. 2. Product Inhibition: The product or a byproduct may be interfering with the reaction.1. Add the base or alkylating agent in portions throughout the reaction. 2. Consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between the organic and inorganic phases, which can sometimes mitigate inhibition effects.[5]
Significant side product formation (e.g., C-alkylation or elimination) 1. Suboptimal Solvent Choice: Protic solvents can promote C-alkylation. 2. Sterically Hindered Alkylating Agent: Secondary or tertiary alkyl halides will favor elimination (E2) over substitution (SN2).[3]1. Ensure the use of a polar aprotic solvent . 2. Use a primary alkyl halide . If a secondary alkyl group must be introduced, consider alternative synthetic routes.
Reaction is sluggish and requires prolonged heating 1. Insufficient Activation: The reaction conditions are not forcing enough to overcome the reduced reactivity of the fluorophenol.1. Increase the reaction temperature, typically to the reflux temperature of the solvent (e.g., 80 °C for MeCN).[1] 2. Employ a phase-transfer catalyst to accelerate the reaction.[5]

Visualizing the Troubleshooting Workflow

The following flowchart provides a logical pathway for addressing low conversion in fluorophenol O-alkylation.

G start Low Conversion Observed check_base Is the base strong enough? (e.g., K2CO3, NaOH) start->check_base change_base Switch to Cs2CO3 check_base->change_base No check_solvent Is the solvent polar aprotic? (e.g., MeCN, DMF) check_base->check_solvent Yes change_base->check_solvent change_solvent Switch to MeCN or DMF check_solvent->change_solvent No check_alkyl_halide Is the alkylating agent a primary halide with a good leaving group? check_solvent->check_alkyl_halide Yes change_solvent->check_alkyl_halide change_alkyl_halide Use a primary alkyl iodide or bromide check_alkyl_halide->change_alkyl_halide No increase_temp Increase reaction temperature and/or add a phase-transfer catalyst check_alkyl_halide->increase_temp Yes change_alkyl_halide->increase_temp consider_alternatives Consider alternative methods (e.g., Mitsunobu, Ullmann) increase_temp->consider_alternatives Still Low Conversion success Successful Conversion increase_temp->success Problem Solved

Caption: Troubleshooting workflow for low conversion.

Experimental Protocol: O-Benzylation of 4-Fluorophenol using Cesium Carbonate

This protocol provides a robust starting point for the O-alkylation of an electron-deficient fluorophenol.

Materials:

  • 4-Fluorophenol

  • Benzyl bromide

  • Cesium carbonate (Cs₂CO₃), finely powdered

  • Acetonitrile (MeCN), anhydrous

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 eq), cesium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Reagent Addition: Stir the suspension at room temperature for 10-15 minutes. Add benzyl bromide (1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the progress by Thin Layer Chromatography (TLC).[1] A typical solvent system for TLC is 10-20% ethyl acetate in hexanes.[6]

  • Work-up: Once the reaction is complete (typically 4-5 hours), cool the mixture to room temperature.[1] Filter the solid salts and wash the filter cake with a small amount of ethyl acetate. Combine the filtrate and washings.

  • Extraction: Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 1-(benzyloxy)-4-fluorobenzene.

Analytical Monitoring

Proper reaction monitoring is crucial for troubleshooting.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Use a non-polar solvent system, such as ethyl acetate/hexanes, and visualize the spots under UV light.[6] The product ether will be less polar and have a higher Rf value than the starting phenol.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape) is a good starting point.[7] The retention time of the product will be longer than that of the starting phenol.

Alternative Synthetic Strategies

If the Williamson ether synthesis proves intractable, consider these alternative approaches:

  • Mitsunobu Reaction: This reaction couples an alcohol (in this case, the fluorophenol) with a primary or secondary alcohol using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD).[4] It is particularly useful for sterically demanding substrates but generates stoichiometric amounts of byproducts that require careful purification.

  • Ullmann Condensation: This copper-catalyzed reaction couples a phenol with an aryl halide. It is a powerful method for forming diaryl ethers, which can be challenging to synthesize via the Williamson route. Modern ligand systems have made this reaction more reliable and milder.

By systematically evaluating the reaction parameters and understanding the underlying chemical principles, researchers can effectively troubleshoot and optimize the O-alkylation of fluorophenols, leading to improved conversion and successful synthesis of these valuable compounds.

References

  • Lee, J. C., Yuk, J. Y., & Cho, S. H. (1995). Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.
  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium carbonate catalyzed O-alkylation of phenol to synthesize alkly aryl ethers. Journal of the Chilean Chemical Society, 47(4), 263-265.
  • Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation.
  • Frontier, A. J. (2026). Chromatography: Solvent Systems for TLC. University of Rochester Department of Chemistry. Retrieved from [Link]

  • Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. In Chemistry Part II: Textbook for Class XII.
  • Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Makosza, M., & Serafinowa, B. (1965). Reactions of organic anions. Part V. Catalytic alkylation of phenylacetonitrile and some other C-H acids in aqueous medium. Roczniki Chemii, 39, 1401-1407.
  • Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199.
  • Avanti Polar Lipids. (n.d.). TLC Solvent Systems – Lipid Migration. Retrieved from [Link]

  • Dong, J., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(6), 702-707.
  • Kuchar, M., & Hrabalek, A. (2007). HPLC determination of perfluorinated carboxylic acids with fluorescence detection.
  • Massachusetts Institute of Technology. (n.d.). Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare. Retrieved from [Link]

  • Odinity. (2013, November 21). Separating Fluorine and 9-fluorenone with TLC and Column Chromatography. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (2026). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Chu, F., Dueno, E. E., & Jung, K. W. (1999). Cs2CO3 promoted O-alkylation of alcohols for the preparation of mixed alkyl carbonates. Tetrahedron Letters, 40(9), 1843-1846.
  • Sankar, U., et al. (2012). Cesium carbonate mediated exclusive dialkylation of active methylene compounds. Current Chemistry Letters, 1(3), 123-128.
  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. SynOpen, 3(3), 124-137.
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  • Wikipedia. (2023, March 15). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (2023, October 26). Ullmann condensation. Retrieved from [Link]

  • YouTube. (2020, August 26). Phase Transfer Catalysis(Mechanism and Applications). Retrieved from [Link]

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  • ResearchGate. (n.d.). Solvent-free Phase Transfer Catalysis. Improvements in Serine O-Alkylation. Retrieved from [Link]

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  • Zhang, H., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 104-121.
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Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of 3-Bromo-2,5-difluorophenol

For the discerning researcher in medicinal chemistry and materials science, precise structural elucidation is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-B...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and materials science, precise structural elucidation is paramount. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2,5-difluorophenol, a key intermediate in the synthesis of various high-value compounds. We will delve into the theoretical underpinnings of its spectral features, compare its ¹H NMR data with structurally related analogs, and provide a robust experimental protocol for obtaining high-quality spectra.

The Structural Landscape: Predicting the ¹H NMR Spectrum of 3-Bromo-2,5-difluorophenol

The structure of 3-Bromo-2,5-difluorophenol dictates a complex and informative ¹H NMR spectrum. The aromatic region is of primary interest, featuring two protons, H-4 and H-6, on the benzene ring. Their chemical shifts and coupling patterns are influenced by the electronic effects of the hydroxyl (-OH), bromine (-Br), and two fluorine (-F) substituents.

  • Substituent Effects: The hydroxyl group is an activating, ortho-, para-directing group, donating electron density to the ring and generally shielding the aromatic protons (shifting them upfield). Conversely, the halogens (Br and F) are deactivating, ortho-, para-directing groups that withdraw electron density through induction, leading to a deshielding effect (downfield shift).[1] The interplay of these opposing effects, along with their specific positions, determines the final chemical shifts of H-4 and H-6. Fluorine's high electronegativity exerts a strong deshielding effect.[1]

  • Coupling Constants: The splitting patterns of the H-4 and H-6 signals arise from spin-spin coupling. We anticipate both homonuclear coupling (³JHH) between H-4 and H-6, and heteronuclear couplings (JHF) between the protons and the fluorine atoms. The magnitude of these coupling constants provides valuable information about the through-bond and through-space relationships of the coupled nuclei.

Comparative Spectral Analysis: Benchmarking Against Analogs

To contextualize the ¹H NMR spectrum of 3-Bromo-2,5-difluorophenol, it is instructive to compare its expected spectral parameters with those of structurally similar compounds. The following table summarizes the reported ¹H NMR data for several relevant phenols and a related benzene derivative.

CompoundProtonChemical Shift (ppm)MultiplicityJ-Coupling Constants (Hz)Solvent
Phenol Aromatic~6.8–7.4m-CDCl₃
OH~4.5–7.0br s-CDCl₃
3-Bromophenol Aromatic---CDCl₃
3-Chlorophenol Aromatic---CDCl₃
2,4-Difluorophenol H-36.937--CDCl₃
H-56.826--CDCl₃
H-66.743--CDCl₃
OH5.80--CDCl₃
2,6-Difluorophenol Aromatic---CDCl₃
3,5-Difluorophenol H-2, H-66.42--CDCl₃
H-46.38--CDCl₃
OH5.29--CDCl₃
1-Bromo-3,5-difluorobenzene H-2, H-67.047--CDCl₃
H-46.756--CDCl₃

Data sourced from various chemical databases and publications.[2][3][4][5][6][7][8]

Analysis of Trends:

  • Effect of Halogens: Comparing phenol to its halogenated counterparts reveals a general downfield shift of the aromatic protons, consistent with the electron-withdrawing nature of halogens.[9]

  • Fluorine vs. Bromine: Fluorine is more electronegative than bromine, and its deshielding effect is generally stronger.[1] However, the position of the halogen also plays a critical role.

  • Positional Isomerism: The chemical shifts of the aromatic protons in the difluorophenol isomers (2,4-, 2,6-, and 3,5-) highlight the significant impact of substituent positioning.

Experimental Protocol for ¹H NMR Analysis

Obtaining a high-resolution ¹H NMR spectrum of 3-Bromo-2,5-difluorophenol requires meticulous sample preparation and instrument setup.

I. Sample Preparation Workflow

Caption: Procedure for confirming the hydroxyl proton signal using a D₂O exchange experiment.

Interpreting the Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 3-Bromo-2,5-difluorophenol is expected to show two distinct signals in the aromatic region, corresponding to H-4 and H-6, in addition to the hydroxyl proton signal.

  • H-4 Signal: This proton is flanked by a fluorine atom at C-5 and a hydrogen atom at C-6. It will therefore appear as a doublet of doublets due to coupling with H-6 (³JHH) and the fluorine at C-5 (³JHF).

  • H-6 Signal: This proton is adjacent to a fluorine atom at C-5 and a hydrogen atom at C-4. It will also appear as a doublet of doublets due to coupling with H-4 (³JHH) and the fluorine at C-5 (⁴JHF).

The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which will depend on concentration and the purity of the solvent.

Conclusion

The ¹H NMR spectrum of 3-Bromo-2,5-difluorophenol provides a wealth of structural information. By understanding the influence of its substituents and by comparing its spectral data with that of related compounds, a confident structural assignment can be made. The experimental protocol outlined in this guide provides a reliable method for obtaining high-quality data, which is the foundation of accurate spectral interpretation.

References

  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol. [Link]

  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

  • Chemistry LibreTexts. 5.5: The Basis for Differences in Chemical Shift. [Link]

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  • NMR Facility, University of Sheffield. NMR Sample Preparation. [Link]

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Comparative

Decoding the ¹⁹F NMR Landscape of 3-Bromo-2,5-difluorophenol: A Comparative Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, serves as a powe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, serves as a powerful analytical tool for elucidating the structure and electronic environment of fluorinated compounds.[1] This guide provides an in-depth analysis of the ¹⁹F NMR chemical shifts of 3-Bromo-2,5-difluorophenol, a polysubstituted aromatic compound. In the absence of direct experimental data for this specific molecule, this guide will leverage comparative analysis with structurally related compounds and fundamental principles of ¹⁹F NMR to predict and rationalize its spectral features.

The Foundational Principles of ¹⁹F NMR Chemical Shifts in Aromatic Systems

The ¹⁹F nucleus is exceptionally sensitive for NMR spectroscopy due to its 100% natural abundance and a high gyromagnetic ratio.[2] The chemical shift of a fluorine atom is highly sensitive to its local electronic environment, making it an exquisite probe of molecular structure.[1] In aromatic systems, the ¹⁹F chemical shift is primarily governed by the electronic effects of other substituents on the ring. These effects can be broadly categorized as:

  • Inductive Effects: The through-bond polarization of electrons due to the electronegativity of a substituent.

  • Resonance Effects: The delocalization of electrons through the π-system of the aromatic ring.

Electron-donating groups (EDGs) generally increase electron density at the fluorine nucleus, causing a shielding effect and a shift to a more upfield (less negative) chemical shift. Conversely, electron-withdrawing groups (EWGs) decrease electron density, leading to a deshielding effect and a downfield (more negative) chemical shift.[1]

Comparative Analysis: Building a Predictive Model

To predict the ¹⁹F NMR chemical shifts of 3-Bromo-2,5-difluorophenol, we will analyze the experimentally determined chemical shifts of simpler, structurally related molecules. This approach allows for a systematic evaluation of the individual contributions of the hydroxyl (-OH) and bromo (-Br) substituents.

Reference Compound: 2,5-Difluorophenol

The parent compound, 2,5-difluorophenol, provides a crucial starting point. While detailed spectral analysis is not widely available, one study reports a ¹⁹F NMR chemical shift of -111.1 ppm for both the F-2 and F-5 positions.[3] This equivalence suggests a time-averaged signal, possibly due to rapid proton exchange or specific solvent conditions. For our analysis, we will use this as a baseline.

CompoundFluorine PositionChemical Shift (ppm)
2,5-DifluorophenolF-2, F-5-111.1[3]

Table 1: ¹⁹F NMR Chemical Shift of the Reference Compound.

The Influence of the Bromo Substituent

The introduction of a bromine atom at the C-3 position will perturb the electronic environment of both the F-2 and F-5 nuclei in 3-Bromo-2,5-difluorophenol. Bromine is an interesting substituent as it is electronegative and thus electron-withdrawing inductively, but it also possesses lone pairs that can participate in resonance, acting as a weak electron-donating group.

Predicting the Chemical Shifts of 3-Bromo-2,5-difluorophenol

Based on the principles of substituent additivity, we can estimate the chemical shifts for the two distinct fluorine atoms in 3-Bromo-2,5-difluorophenol:

  • F-2: This fluorine is ortho to the bromine substituent and ortho to the hydroxyl group. The inductive effect of the bromine at the adjacent carbon will be significant, likely causing a downfield shift. The hydroxyl group, being an electron-donating group through resonance, will have a shielding effect.

  • F-5: This fluorine is meta to the bromine substituent and para to the hydroxyl group. The effect of the bromine at the meta position is generally smaller. The powerful electron-donating resonance effect of the hydroxyl group at the para position will cause significant shielding, resulting in an upfield shift.

Therefore, we can predict that the signal for F-5 will appear at a more upfield (less negative) chemical shift compared to the signal for F-2 .

The Impact of Intramolecular Interactions and Solvent Effects

Beyond simple electronic effects, intramolecular hydrogen bonding and the choice of solvent can significantly influence ¹⁹F NMR chemical shifts.

Intramolecular Hydrogen Bonding

In 3-Bromo-2,5-difluorophenol, an intramolecular hydrogen bond can form between the hydroxyl proton and the fluorine atom at the C-2 position. This interaction can localize the lone pair electrons on the fluorine, leading to a deshielding effect and a downfield shift for the F-2 signal. The strength of this hydrogen bond, and thus the magnitude of the shift, will be influenced by the solvent.

G cluster_0 3-Bromo-2,5-difluorophenol C1 C₁-OH C2 C₂-F C1->C2 O O C1->O C3 C₃-Br C2->C3 F2 F C2->F2 C4 C₄-H C3->C4 C5 C₅-F C4->C5 C6 C₆-H C5->C6 C6->C1 H_O H O->H_O H_O->F2 H-Bond

Figure 1: Intramolecular hydrogen bonding in 3-Bromo-2,5-difluorophenol.

Solvent Effects

The polarity and hydrogen-bonding capability of the solvent can alter the observed chemical shifts.[4]

  • Non-polar, aprotic solvents (e.g., CCl₄, Benzene-d₆): In these solvents, intramolecular hydrogen bonding is more pronounced, leading to a larger downfield shift for the F-2 signal.

  • Polar, aprotic solvents (e.g., Acetone-d₆, DMSO-d₆): These solvents can act as hydrogen bond acceptors, competing with the intramolecular hydrogen bond. This can lead to a disruption of the internal hydrogen bond and a relative upfield shift of the F-2 signal compared to non-polar solvents.

  • Polar, protic solvents (e.g., Methanol-d₄, D₂O): These solvents can form strong intermolecular hydrogen bonds with both the hydroxyl group and the fluorine atoms. This complex interplay of interactions can lead to significant changes in the chemical shifts of both F-2 and F-5.

Experimental Protocol for ¹⁹F NMR Analysis

To experimentally validate these predictions, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Bromo-2,5-difluorophenol in 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).

  • NMR Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a multinuclear probe.

  • Acquisition Parameters:

    • Observe nucleus: ¹⁹F

    • Reference: A sealed capillary containing a reference standard such as CFCl₃ (δ = 0 ppm) or hexafluorobenzene (δ = -164.9 ppm).[5]

    • Pulse sequence: A standard one-pulse sequence.

    • Spectral width: Sufficient to cover the expected range of aryl-fluorine chemical shifts (e.g., -100 to -150 ppm).

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 16-64, depending on the sample concentration.

  • Data Processing: Apply an exponential multiplication (line broadening) of 0.3-0.5 Hz to improve the signal-to-noise ratio. Manually phase and baseline correct the spectrum.

G cluster_workflow ¹⁹F NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL solvent) analysis NMR Analysis (≥400 MHz Spectrometer) prep->analysis acq Data Acquisition (Standard ¹⁹F Parameters) analysis->acq proc Data Processing (FT, Phasing, Baseline Correction) acq->proc interp Spectral Interpretation (Chemical Shift & Coupling Analysis) proc->interp

Figure 2: A generalized workflow for acquiring ¹⁹F NMR spectra.

Conclusion and Future Outlook

While direct experimental ¹⁹F NMR data for 3-Bromo-2,5-difluorophenol is not currently available in the public domain, a robust prediction of its spectral features can be made through a comparative analysis of structurally related compounds and a firm understanding of the principles governing ¹⁹F NMR spectroscopy. We anticipate two distinct signals, with the F-5 resonance appearing upfield of the F-2 resonance due to the interplay of inductive and resonance effects from the bromo and hydroxyl substituents. Furthermore, the chemical shift of the F-2 nucleus is expected to be particularly sensitive to solvent effects due to the potential for intramolecular hydrogen bonding.

The experimental validation of these predictions will provide valuable data for the broader scientific community and will contribute to a more comprehensive understanding of substituent effects in complex, polysubstituted aromatic systems. This knowledge is critical for the rational design and characterization of novel fluorinated molecules in various fields of chemical research and development.

References

  • AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

  • Vervoort, J., et al. (1991). 19F Nuclear Magnetic Resonance as a Tool To Investigate Microbial Degradation of Fluorophenols to Fluorocatechols and Fluoromuconates. Applied and Environmental Microbiology, 57(5), 1269-1274.
  • Wong, F. (2015, April 22). Proton NMR Skills (Benzene Derivatives) - Part 1 [Video]. YouTube. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • ResearchGate. (2022, February 22). What is the Chemical shift of hydrogen bonds in 19F NMR?. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Differential Reactivity of 3-Bromo- and 4-Bromo-Difluorophenols

For medicinal chemists and process development scientists, the strategic selection of a halogenated building block is a critical decision that dictates synthetic efficiency and molecular design. Within the family of difl...

Author: BenchChem Technical Support Team. Date: February 2026

For medicinal chemists and process development scientists, the strategic selection of a halogenated building block is a critical decision that dictates synthetic efficiency and molecular design. Within the family of difluorinated phenols, the positional isomerism of a bromine atom—specifically, the choice between a 3-bromo and a 4-bromo scaffold—imparts profoundly different chemical behaviors. This guide provides an in-depth comparison of their reactivity in key synthetic transformations, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed strategic decisions.

The Foundation: Electronic Properties and Acidity

The reactivity of any substituted phenol is fundamentally governed by the interplay of electronic effects exerted by its substituents.[1] In the case of bromodifluorophenols, we must consider the contributions of the hydroxyl (-OH), fluoro (-F), and bromo (-Br) groups.

  • Inductive Effect (-I): All three substituents are more electronegative than carbon and exert an electron-withdrawing inductive effect. Fluorine is the most electronegative element, so its -I effect is significantly stronger than that of bromine or oxygen.[1]

  • Mesomeric/Resonance Effect (+M): The oxygen of the hydroxyl group and the halogens possess lone pairs that can be donated to the aromatic π-system. The +M effect of the -OH group is very strong. For halogens, this effect is weaker and decreases down the group (F > Cl > Br).[1]

These competing effects dictate the electron density at specific positions on the aromatic ring, influencing both the acidity of the phenolic proton and the susceptibility of the carbon-bromine bond to chemical transformation.

Let's consider two representative isomers: 3-Bromo-2,4-difluorophenol and 4-Bromo-2,6-difluorophenol .

IsomerKey Electronic FeaturesPredicted Impact on Acidity
3-Bromo-2,4-difluorophenol -OH group is meta to the bromine. - Bromine is ortho and para to fluorine atoms.The strong -I effects of the fluorine atoms at the 2- and 4-positions significantly stabilize the corresponding phenoxide ion, increasing acidity.
4-Bromo-2,6-difluorophenol -OH group is para to the bromine. - Bromine is meta to the fluorine atoms.The two ortho-fluorine atoms provide powerful inductive withdrawal, strongly stabilizing the phenoxide and leading to high acidity. The para-bromine also contributes a modest -I effect.

In general, the presence of multiple electron-withdrawing fluorine atoms renders these phenols more acidic than their non-fluorinated counterparts, a crucial consideration for reactions involving deprotonation or base-sensitive functional groups.

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern drug discovery for constructing C-C bonds.[2][3] The reactivity of aryl bromides in these transformations is primarily dictated by the kinetics of the oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond.[4] This step is favored at electron-deficient carbon centers.

Comparative Reactivity Hypothesis:

  • In 4-bromo-2,6-difluorophenol , the carbon atom bearing the bromine (C4) is flanked by two hydrogen atoms, but its electron density is significantly lowered by the strong inductive effects of the two ortho fluorine atoms and the para hydroxyl group.

  • In 3-bromo-2,4-difluorophenol , the carbon atom bearing the bromine (C3) is positioned meta to the strongly activating hydroxyl group. While it is influenced by ortho and para fluorine atoms, the cumulative electron-withdrawing effect at C3 is generally less pronounced than at the C4 position in the 4-bromo isomer.

Therefore, 4-bromo-difluorophenols are predicted to be more reactive substrates in palladium-catalyzed cross-coupling reactions due to the more electron-deficient nature of the C-Br bond, which facilitates the rate-determining oxidative addition step.

Illustrative Experimental Data: Suzuki-Miyaura Coupling
Aryl BromideBoronic AcidCatalyst / LigandBaseConditionsYieldReference
4-Bromo-2,6-difluorophenolPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O, 80 °C, 12h~90%Inferred from typical conditions[3][5]
3-Bromo-4-fluorophenolArylboronic acidsPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane, 100 °C, 16h75-85%Inferred from similar substrates[2][6][7]

Note: Direct side-by-side comparative studies are sparse in the literature; these data are representative of typical outcomes for these classes of substrates.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L₂(Br) pd0->pd2_complex Ar-Br transmetalation Transmetalation pd2_r_complex Ar-Pd(II)L₂(R) pd2_complex->pd2_r_complex [R-B(OR)₂(Base)]⁻ base_activation R-B(OR)₂ + Base → [R-B(OR)₂(Base)]⁻ pd2_r_complex->pd0 reductive_elimination Reductive Elimination product Ar-R pd2_r_complex->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions

Nucleophilic aromatic substitution (SNAr) proceeds via a mechanism distinct from SN1/SN2 reactions.[8] The reaction is initiated by the attack of a nucleophile on an electron-poor aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[8] The rate of this reaction is accelerated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group, as they stabilize the negative charge in the intermediate.[9]

Comparative Reactivity Hypothesis:

  • In 4-bromo-2,6-difluorophenol , the bromine leaving group is located at the C4 position, with two powerful fluoro EWGs in the ortho (C2, C6) positions. This is an ideal arrangement for stabilizing the Meisenheimer complex, making the ring highly activated towards nucleophilic attack.

  • In 3-bromo-2,4-difluorophenol , the bromine leaving group at C3 has one ortho fluorine (C2) and one para fluorine (C4). While these EWGs provide stabilization, the lack of a second ortho EWG, compared to the 4-bromo isomer, results in a less stabilized intermediate.

Consequently, 4-bromo-difluorophenols are anticipated to undergo SNAr reactions much more readily than their 3-bromo counterparts. The positional advantage of having two ortho EWGs provides superior stabilization for the key reaction intermediate.

Diagram: SNAr Mechanism and the Meisenheimer Complex

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols

The following protocols are representative procedures and should be optimized for specific substrates and laboratory conditions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromodifluorophenol (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • Reagent Setup: In a round-bottom flask, dissolve the bromodifluorophenol (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF or DMSO).

  • Base Addition: Add a base (e.g., K₂CO₃ or NaH, 1.1-1.5 equiv) to deprotonate the phenol, and stir for 15-30 minutes at room temperature.

  • Nucleophile Addition: Add the nucleophile (e.g., an amine or thiol, 1.1-2.0 equiv).

  • Reaction: Heat the mixture to the required temperature (can range from room temperature to >150 °C depending on substrate reactivity) and monitor by TLC or LC-MS.

  • Work-up: Cool the reaction and pour it into cold water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Summary and Strategic Recommendations

The choice between a 3-bromo- and a 4-bromo-difluorophenol isomer is not arbitrary; it is a strategic decision based on the desired chemical transformation.

Reaction Type3-Bromo-difluorophenol Reactivity4-Bromo-difluorophenol ReactivityRationale
Suzuki-Miyaura Coupling ModerateHigh The C-Br bond in the 4-position is more electron-deficient, facilitating faster oxidative addition.
Buchwald-Hartwig Amination ModerateHigh Similar to Suzuki, this reaction is driven by oxidative addition, favoring the more electron-poor C-Br bond.
Nucleophilic Aromatic Sub. (SNAr) Low to ModerateVery High The two ortho-fluorine atoms in the 4-bromo isomer provide superior stabilization of the Meisenheimer intermediate.
Electrophilic Aromatic Sub. Possible (at C6)Very Low / DifficultThe 4-bromo isomer has no activated positions available for electrophilic attack, whereas the 3-bromo isomer has an activated C6 position ortho to the hydroxyl group.

Key Takeaways for the Synthetic Chemist:

  • For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Heck, etc.), a 4-bromo-difluorophenol is the superior choice, offering higher reactivity and often allowing for milder reaction conditions.

  • For nucleophilic aromatic substitution (SNAr) , the 4-bromo-difluorophenol is overwhelmingly more reactive and should be the default choice for displacing the bromine with a nucleophile.

  • If the synthetic strategy requires further functionalization of the aromatic ring via electrophilic substitution (e.g., nitration, further halogenation), a 3-bromo-difluorophenol provides an accessible, activated site for reaction, whereas the 4-bromo isomer is essentially inert to these transformations.

By understanding these fundamental principles of reactivity, researchers can strategically leverage the distinct chemical personalities of these isomers to design more efficient, robust, and successful synthetic routes in the pursuit of novel therapeutics and functional molecules.

References

  • BenchChem. A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols.
  • Dakenchem.
  • Organic Chemistry Portal. Suzuki Coupling.
  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Save My Exams. Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling.
  • Gehrke, M., et al. (2020).
  • Chemguide. Ring reactions of phenol.
  • Chemistry Steps.
  • Guidechem. What is 3-Bromo-4-fluorophenol and how is it synthesized?.
  • Netherton, M. R., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society.

Sources

Comparative

A Comparative Guide to the FTIR Characteristic Peaks of 3-Bromo-2,5-difluorophenol

For researchers and professionals in drug development and chemical synthesis, the precise identification and structural elucidation of novel compounds are paramount. 3-Bromo-2,5-difluorophenol is a substituted aromatic c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the precise identification and structural elucidation of novel compounds are paramount. 3-Bromo-2,5-difluorophenol is a substituted aromatic compound with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and accessible analytical technique that provides a molecular fingerprint, revealing the key functional groups and structural features of a molecule. This guide provides an in-depth analysis of the expected FTIR characteristic peaks of 3-Bromo-2,5-difluorophenol, offering a comparative study with related, simpler phenols to elucidate the influence of its specific substitution pattern on the vibrational spectrum.

The Significance of Vibrational Spectroscopy in Phenol Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending of chemical bonds. The frequency of these vibrations is dependent on the bond strength and the mass of the atoms involved. Consequently, the resulting spectrum is unique to the molecule's structure. For substituted phenols, the positions of the characteristic absorption bands of the hydroxyl group, the aromatic ring, and the substituents are sensitive to electronic and steric effects, providing valuable structural information.

In the case of 3-Bromo-2,5-difluorophenol, the interplay between the electron-withdrawing effects of the fluorine and bromine atoms and the electron-donating effect of the hydroxyl group creates a unique electronic environment that is reflected in its FTIR spectrum. By comparing its expected spectrum with those of phenol, 3-bromophenol, and 2,5-difluorophenol, we can systematically dissect the contributions of each substituent to the overall vibrational profile.

Comparative Analysis of FTIR Spectra

To predict and understand the FTIR spectrum of 3-Bromo-2,5-difluorophenol, it is instructive to first examine the spectra of its constituent parts: the parent phenol molecule and phenols with either bromine or fluorine substituents.

Vibrational Mode Phenol 3-Bromophenol 2,5-Difluorophenol 3-Bromo-2,5-difluorophenol (Predicted)
O-H Stretch ~3350 cm⁻¹ (broad)~3340 cm⁻¹ (broad)~3360 cm⁻¹ (broad)~3350-3400 cm⁻¹ (broad)
Aromatic C-H Stretch ~3040 cm⁻¹~3060 cm⁻¹~3070 cm⁻¹~3070-3100 cm⁻¹
Aromatic C=C Stretch ~1600, 1500 cm⁻¹~1580, 1470 cm⁻¹~1610, 1510 cm⁻¹~1590-1620, 1480-1520 cm⁻¹
In-plane O-H Bend ~1350 cm⁻¹~1340 cm⁻¹~1360 cm⁻¹~1340-1370 cm⁻¹
C-O Stretch ~1220 cm⁻¹~1210 cm⁻¹~1240 cm⁻¹~1220-1250 cm⁻¹
C-F Stretch --~1200-1300 cm⁻¹ (strong)~1200-1300 cm⁻¹ (strong, multiple bands)
C-Br Stretch -~670 cm⁻¹-~650-680 cm⁻¹
Aromatic C-H Out-of-Plane Bend ~810, 750 cm⁻¹~860, 770 cm⁻¹~870, 820 cm⁻¹~850-900 cm⁻¹

Note: The wavenumbers presented are approximate and can vary based on the sample preparation method and the physical state of the sample.

Analysis of Key Vibrational Modes:
  • O-H Stretching: The broad absorption band in the 3300-3400 cm⁻¹ region is characteristic of the O-H stretching vibration in hydrogen-bonded phenols. The exact position and shape of this band are sensitive to the extent of intermolecular hydrogen bonding. For 3-Bromo-2,5-difluorophenol, a strong, broad peak is expected in this region.

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear just above 3000 cm⁻¹. The presence of electron-withdrawing halogens can slightly shift these peaks to higher wavenumbers.

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of sharp bands in the 1450-1620 cm⁻¹ region. The substitution pattern on the ring influences the exact position and intensity of these bands, making this region particularly useful for distinguishing between isomers.

  • C-O Stretching and O-H Bending: The C-O stretching vibration, coupled with the in-plane O-H bending vibration, results in a strong absorption band in the 1200-1360 cm⁻¹ region. The electron-withdrawing fluorine atoms in 2,5-difluorophenol are expected to increase the C-O bond strength, shifting this peak to a higher frequency compared to phenol. A similar effect is anticipated for 3-Bromo-2,5-difluorophenol.

  • C-F Stretching: The C-F stretching vibrations are known to produce very strong absorption bands in the 1000-1300 cm⁻¹ region. Due to the presence of two fluorine atoms in 3-Bromo-2,5-difluorophenol, strong and distinct peaks are expected in this region, which can be a key identifier for this compound.

  • C-Br Stretching: The C-Br stretching vibration occurs at lower frequencies, typically in the 500-700 cm⁻¹ range. This peak might be less intense compared to the C-F stretching bands.

  • Out-of-Plane C-H Bending: The out-of-plane bending vibrations of the remaining C-H bonds on the aromatic ring are found in the 700-900 cm⁻¹ region. The pattern of these bands is highly diagnostic of the substitution pattern on the benzene ring.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Solid Phenol using ATR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy that is ideal for analyzing solid powder samples with minimal preparation.

Materials and Equipment:
  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • 3-Bromo-2,5-difluorophenol (or the solid phenol sample of interest)

  • Spatula

  • Isopropanol or ethanol for cleaning

  • Lint-free wipes

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or ethanol. Allow the solvent to fully evaporate.

  • Background Spectrum Acquisition: With the clean and empty ATR accessory in place, acquire a background spectrum. This will account for the absorbance from the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself.

  • Sample Application: Place a small amount of the solid phenol sample onto the center of the ATR crystal using a clean spatula. The amount should be sufficient to completely cover the crystal surface.

  • Applying Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal, which is crucial for obtaining a high-quality spectrum.

  • Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-noise ratio.

  • Data Processing: After acquisition, the spectrum may require processing, such as baseline correction or ATR correction, using the spectrometer's software.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the ATR crystal and the pressure tip thoroughly with a solvent-moistened lint-free wipe.

Causality Behind Experimental Choices:
  • ATR over KBr Pellets: The ATR technique is chosen for its simplicity, speed, and the elimination of the need for grinding samples with KBr and pressing pellets, which can be hygroscopic and introduce moisture into the spectrum.

  • Pressure Application: Ensuring good contact is critical because the infrared beam in an ATR setup only penetrates a few micrometers into the sample. Inconsistent pressure can lead to poor spectral intensity and reproducibility.

  • Background Scan: A fresh background scan before each sample (or series of similar samples) is essential to compensate for any changes in the instrument or atmospheric conditions, ensuring the final spectrum is solely that of the sample.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the FTIR analysis process.

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition & Processing cluster_analysis Analysis & Interpretation Start Start Clean_ATR Clean ATR Crystal Start->Clean_ATR Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Solid Sample Background->Apply_Sample Apply_Pressure Apply Pressure Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Spectrum Process Spectrum (e.g., Baseline Correction) Acquire_Spectrum->Process_Spectrum Peak_Picking Identify Peak Positions Process_Spectrum->Peak_Picking Assign_Peaks Assign Vibrational Modes Peak_Picking->Assign_Peaks Compare Compare with Reference Spectra Assign_Peaks->Compare Report Generate Report Compare->Report

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 3-Bromo-2,5-difluorophenol

[1][2] Executive Safety Summary 3-Bromo-2,5-difluorophenol represents a dual-hazard class: it is both a corrosive phenolic and a halogenated organic .[1][2] Improper disposal risks not only immediate personnel injury (ch...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Safety Summary

3-Bromo-2,5-difluorophenol represents a dual-hazard class: it is both a corrosive phenolic and a halogenated organic .[1][2] Improper disposal risks not only immediate personnel injury (chemical burns) but also catastrophic infrastructure damage (formation of Hydrofluoric Acid in standard incinerators).[1][2]

Immediate Action Card:

  • Primary Hazard: Corrosive to tissue; rapidly absorbed through skin.[1][2]

  • Disposal Class: Halogenated Organic Waste (Strict Segregation Required).[1][2]

  • Contraindications: NEVER mix with strong oxidizers or strong bases.[1][2] NEVER dispose of down the drain.

Chemical Profile & Waste Characterization

To ensure acceptance by waste management vendors, the material must be accurately characterized.[1][2] This compound is not "General Organic Waste."[1][2][3]

PropertyValue / DescriptionOperational Implication
Chemical Structure Phenol ring with Br and F substitutionsGenerates HF (Hydrofluoric Acid) and HBr upon combustion.[1][2]
Physical State Solid (Low melting point) / LiquidMay require double-containment if melting point is near ambient temp.[1][2]
Acidity (pKa) ~7-8 (Estimated)Weak acid.[1][2] Reacts exothermically with strong bases (NaOH, KOH).[1][2]
GHS Hazards Skin Corr.[1][2][3][4][5][6] 1B, Eye Dam. 1, Aquatic Acute 1Do not rinse trace residues into sink; aquatic toxicity is severe.[1][2]
Waste Code (EPA) D002 (Corrosive), Potential F-list (Halogenated)Must be labeled as "Halogenated Organic Waste."

Scientific Rationale: The presence of Fluorine on the phenolic ring changes the incineration profile.[1][2] Standard catalytic oxidizers used for non-halogenated waste can be destroyed by the HF gas generated during the burning of this compound.[1][2] Therefore, it must be routed to a facility equipped with acid gas scrubbers [1].[1][2]

Waste Segregation & Storage Protocols

The "Golden Rule" of chemical disposal is segregation at the source.[1][2] Mixing 3-Bromo-2,5-difluorophenol with incompatible streams will result in rejected waste shipments or laboratory accidents.[1][2]

A. The "Halogenated" Stream

You must segregate this compound into the Halogenated Organic Waste container.[1][2]

  • Acceptable Co-contaminants: Methylene chloride, Chloroform, Bromoform.[1][2]

  • Prohibited Co-contaminants: Acetone, Ethanol, Methanol (unless the total halogen content remains >1,000 ppm, but best practice is to separate to reduce incineration costs).[2]

B. Compatibility Matrix
Chemical ClassCompatibilityResult of Mixing
Strong Oxidizers (e.g., Nitric Acid, Peroxides)INCOMPATIBLE Potential fire/explosion; generation of toxic bromide fumes.[1][2]
Strong Bases (e.g., Sodium Hydroxide)INCOMPATIBLE Exothermic acid-base reaction; potential for uncontrolled heating.[1][2]
Reducing Agents INCOMPATIBLE Potential liberation of toxic gas.[1][2]
Halogenated Solvents COMPATIBLE Safe for co-storage in waste drums.[1][2]

Operational Disposal Workflow

This workflow ensures compliance with EPA regulations (RCRA) and protects facility infrastructure.[1][2]

Step-by-Step Protocol

1. Preparation:

  • Don appropriate PPE: Nitrile gloves (double-gloved recommended) or Laminate film (Silver Shield) gloves are superior for halogenated phenols.[1][2] Standard latex is insufficient [2].[1][2]

  • Work inside a fume hood.[1][2]

2. Solid Waste (Powder/Crystals):

  • Collect solid waste in a wide-mouth HDPE or glass jar.[1][2]

  • Labeling: Tag immediately with "Hazardous Waste - Solid, Toxic, Corrosive."[1][2]

  • Constituents: List "3-Bromo-2,5-difluorophenol" explicitly. Do not use abbreviations.

3. Liquid Waste (Mother Liquors/Solutions):

  • If the phenol is dissolved in a solvent (e.g., DCM), pour into the Halogenated Solvent carboy.[2]

  • pH Check: If the solution was part of a reaction mixture, ensure pH is neutral (pH 6-8) before adding to the drum to prevent drum corrosion, or use a dedicated "Acidic Halogenated" stream if neutralization is unsafe.[1][2]

4. Empty Containers:

  • Triple rinse empty reagent bottles with a compatible solvent (e.g., acetone or DCM).[1][2]

  • Crucial: The rinsate must be disposed of as Halogenated Hazardous Waste .[1][2] It cannot go down the drain.

  • Deface the label and dispose of the dry bottle as glass waste (only after triple rinsing).[1][2]

Decision Logic Visualization

The following diagram outlines the decision process for disposing of 3-Bromo-2,5-difluorophenol to ensure it reaches the correct incineration facility.

DisposalWorkflow Start Waste Generation: 3-Bromo-2,5-difluorophenol StateCheck Determine Physical State Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid SolventCheck Is it dissolved in Non-Halogenated Solvent? Liquid->SolventCheck SolidPack Pack in HDPE/Glass Jar Label: Toxic/Corrosive Solid Solid->SolidPack Segregation Segregate into HALOGENATED Waste Stream SolventCheck->Segregation No (or mixed) SolventCheck->Segregation Yes (Must still go to Halogenated due to solute) Contamination Do NOT mix with Oxidizers or Strong Bases Segregation->Contamination SolidPack->Contamination Labeling Label: Contains Fluorine/Bromine (Requires Scrubber Incineration) Contamination->Labeling Vendor Transfer to EH&S for High-Temp Incineration Labeling->Vendor

Figure 1: Waste stream decision tree ensuring halogenated compounds are routed to appropriate incineration facilities.[1][2]

Emergency Spill Response (Operational Plan)

In the event of a spill, speed is critical to prevent surface corrosion and vapor release.[1][2]

  • Evacuate & Ventilate: If the spill is outside a hood (>10 mL), evacuate the immediate area.[1][2]

  • PPE: Wear chemical-resistant goggles, lab coat, and Silver Shield or thick Nitrile gloves.[1][2]

  • Containment:

    • Do NOT use water. Water will spread the phenol and increase the surface area for vaporization.[1][2]

    • Use dry sand , vermiculite , or a commercial Phenol Spill Kit .[1][2]

  • Neutralization:

    • If available, use a spill pillow specifically designed for organics.[1][2]

    • For skin contact: Immediately flush with water for 15 minutes.[1][2][5] If available, apply PEG 300/400 (Polyethylene Glycol) to the affected skin area.[1][2] This is the gold standard for phenol decontamination [3].

  • Disposal of Debris: All contaminated absorbent materials must be bagged, labeled as "Hazardous Waste (Solid) - Phenol Contaminated," and disposed of via the halogenated stream.[1][2]

References

  • United States Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[1][2] EPA Technical Guidance.[1][2] Available at: [Link][1]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure & First Aid. Available at: [Link][1]

  • PubChem. Compound Summary: 3-Bromo-2,5-difluoropyridine (Structural Analog for GHS Data).[1][2] National Library of Medicine.[1][2] Available at: [Link][1]

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-Bromo-2,5-difluorophenol: Essential Safety and Operational Protocols

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. Handling halogenated phenols like 3-Bromo-2,5-difluoropheno...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. Handling halogenated phenols like 3-Bromo-2,5-difluorophenol requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build deep trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.

Urgent Safety Profile & Hazard Assessment

Based on data from analogous compounds, 3-Bromo-2,5-difluorophenol should be handled as a hazardous substance with the potential to cause significant health effects. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Anticipated Hazard Classifications:

Hazard ClassificationDescriptionSource
Skin Irritation Causes skin irritation upon contact.[1][2][3][4][5]
Serious Eye Irritation Causes serious and potentially damaging eye irritation.[1][2][3][4][5]
Respiratory Irritation May cause irritation to the respiratory tract if inhaled as dust or vapor.[1][3][4][5]
Acute Oral Toxicity May be harmful if swallowed.[1][5]

Phenolic compounds, as a class, can be readily absorbed through the skin and can have systemic effects, including impacts on the central nervous system, liver, and kidneys with prolonged exposure[6][7][8]. Furthermore, phenol has anesthetic properties that can delay the sensation of a chemical burn, making immediate and thorough decontamination critical[6][7][9].

Pre-Handling Checklist & Engineering Controls

A safe environment is the foundation of safe chemical handling. Before any work with 3-Bromo-2,5-difluorophenol begins, ensure the following engineering controls and safety equipment are in place and operational.

  • Chemical Fume Hood: All handling of 3-Bromo-2,5-difluorophenol, including weighing, preparing solutions, and running reactions, must be conducted inside a certified chemical fume hood[6][7][8][9]. This is the primary and most effective engineering control to prevent inhalation of dust or vapors.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[2]. In the event of an exposure, immediate flushing is critical.

  • Spill Kit: A spill kit containing an appropriate absorbent material for chemical spills (e.g., vermiculite or a commercial sorbent), waste bags, and the necessary personal protective equipment (PPE) should be readily available[9].

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are non-negotiable. The following represents the minimum required PPE for handling 3-Bromo-2,5-difluorophenol. The workflow for selecting appropriate PPE is outlined in the diagram below.

PPE Selection Workflow

PPE_Selection_Workflow PPE Selection Workflow for 3-Bromo-2,5-difluorophenol cluster_0 Task Assessment cluster_1 Minimum PPE Requirement (All Tasks) cluster_2 Hand Protection Selection cluster_3 Enhanced Protection Start Assess Task: - Scale (mg vs. g) - Physical Form (Solid vs. Solution) - Operation (Weighing, Reaction, etc.) MinPPE Safety Glasses with Side Shields + Standard Lab Coat + Long Pants & Closed-Toe Shoes Start->MinPPE Always Required GloveDecision Potential for Direct Contact? MinPPE->GloveDecision Splash Incidental Contact / Splash Only: - Double-glove with thick nitrile (>=8 mil) - Change immediately upon contact GloveDecision->Splash Yes (Low Risk) Prolonged Prolonged or Immersive Contact: - Butyl Rubber or Neoprene Gloves - Check manufacturer's compatibility chart GloveDecision->Prolonged Yes (High Risk) SplashRisk Significant Splash Risk? Splash->SplashRisk Prolonged->SplashRisk FaceShield Add Chemical Splash Goggles + Face Shield SplashRisk->FaceShield Yes Apron Add Chemical-Resistant Apron (Neoprene or Butyl Rubber) SplashRisk->Apron Yes

Caption: PPE selection workflow based on the specific laboratory task.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all tasks.

  • Enhanced Protection: When there is a risk of splashing, chemical splash goggles must be worn[8]. For larger scale operations or when a significant splash hazard exists, a face shield should be worn in addition to goggles[7][10].

Skin and Body Protection
  • A standard laboratory coat must be worn and fully buttoned[8].

  • Long pants and closed-toe shoes are required at all times in the laboratory[6][8].

  • For tasks with a higher risk of splashing, supplement your lab coat with a chemical-resistant apron made of neoprene or butyl rubber[6][8].

Hand Protection

The choice of glove material is critical when working with phenolic compounds. Nitrile gloves, while common in laboratories, are generally not recommended for prolonged contact with phenols[6][7].

Glove MaterialRecommended UseRationale
Nitrile (thick, ≥8 mil) Incidental contact/splash protection only. Provides minimal protection. Must be removed and replaced immediately upon contact. Double-gloving is recommended[8].
Neoprene Short-term work and splash protection. Offers better resistance than nitrile but may have a limited breakthrough time (1-4 hours)[6].
Butyl Rubber Recommended for prolonged or immersive contact. Provides good resistance to phenols and a wide variety of other chemicals[6][11].

Crucial Glove Use Protocol:

  • Always inspect gloves for any signs of degradation or punctures before use.

  • To avoid cross-contamination, remove gloves using the proper technique (e.g., without touching the outer surface with bare skin)[12].

  • Wash hands thoroughly with soap and water after removing gloves[1].

Respiratory Protection

As stated, all work should be performed in a chemical fume hood. In the rare and highly discouraged event that a fume hood is not feasible, a NIOSH-approved respirator with an organic vapor cartridge would be required. A full respiratory protection program, including fit testing and training, would be necessary in such a case.

Spill & Emergency Procedures

Prompt and correct response to a spill or exposure is vital.

Spill Response
  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Don Appropriate PPE: Before cleaning up a spill, don the PPE detailed above, including appropriate gloves, goggles, and a lab coat.

  • Contain and Absorb: For solid spills, carefully sweep up the material, avoiding the creation of dust[1]. A vacuum cleaner equipped with a HEPA filter may be used if available[1]. For solutions, cover with an inert absorbent material.

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies into a clearly labeled, sealed container for hazardous waste disposal[1][13].

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention. While water is the initial recommendation, some protocols for phenol exposure suggest subsequent rinsing with polyethylene glycol (PEG-300 or PEG-400) if available.[2][9][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][10]
Inhalation Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][5]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][14]

Disposal Plan

All waste containing 3-Bromo-2,5-difluorophenol, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.

Step-by-Step Disposal Protocol:

  • Container Selection: Use a designated, chemically compatible, and leak-proof container for all waste[13]. The container must be kept closed except when adding waste[13].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "3-Bromo-2,5-difluorophenol".

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Storage: Store the sealed waste container in a designated satellite accumulation area, preferably in secondary containment.

  • Pickup: Arrange for waste pickup through your institution's EHS department. Follow all local, state, and national regulations for hazardous waste disposal[1][13].

By adhering to these detailed protocols, you ensure not only your own safety but also the integrity of your research and the well-being of your colleagues.

References

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved February 3, 2026, from [Link]

  • Phenol first aid and personal protective equipment v2. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Appendix P - Phenol First Aid Guide and PPE. (n.d.). University of California, Santa Barbara Environmental Health and Safety. Retrieved February 3, 2026, from [Link]

  • 2-Bromo-3,5-difluorophenol. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • Phenol Standard Operating Procedure. (n.d.). University of California, Irvine Environmental Health & Safety. Retrieved February 3, 2026, from [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Pittsburgh Environmental Health and Safety. Retrieved February 3, 2026, from [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.). United Nations Office on Drugs and Crime. Retrieved February 3, 2026, from [Link]

  • Gloves Chemical Resistance Chart. (n.d.). Safety Vibe. Retrieved February 3, 2026, from [Link]

  • Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety. Retrieved February 3, 2026, from [Link]

  • 3-Bromo-2,5-difluoropyridine. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • for the SAFE USE of PHENOL. (n.d.). Cefic. Retrieved February 3, 2026, from [Link]

  • Ansell Chemical Resistance Glove Chart. (n.d.). University of California, Santa Barbara Environmental Health and Safety. Retrieved February 3, 2026, from [Link]

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